molecular formula C15H14FN5O2S B11933791 HS148

HS148

Cat. No.: B11933791
M. Wt: 347.4 g/mol
InChI Key: IQWUQCPIOBQMPK-UHFFFAOYSA-N
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Description

2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide is a synthetic small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the adenine moiety of ATP. This property makes it a versatile backbone for the design of potent ATP-competitive inhibitors targeting a range of kinases. The compound features a 3-fluorophenyl group at the N-1 position, a thioether linker at the 6-position, and a terminal butanamide side chain, which collectively contribute to its molecular recognition and binding affinity. The primary research application of this compound is in the field of oncology, particularly as a candidate epidermal growth factor receptor inhibitor (EGFRI). Molecules incorporating the pyrazolo[3,4-d]pyrimidine core have demonstrated significant in vitro anti-proliferative activities against various human cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma). The mechanism of action involves competitive binding at the ATP-binding site of oncogenic kinases, thereby suppressing phosphorylation and disrupting downstream signaling pathways that drive cell proliferation and survival. Promising derivatives have been shown to act as apoptotic inducers and can arrest the cell cycle at S and G2/M phases. Beyond oncology, this structural class has also shown high relevance in cardiovascular disease research. Related compounds have been developed as potent inhibitors of Pim kinases and Death-Associated Protein Kinase 3 (DAPK3), which are key regulators of vascular smooth muscle contractility. Inhibition of these kinases represents a novel polypharmacological strategy for controlling hypertension. The structure of this compound aligns with the common pharmacophoric features of kinase inhibitors, comprising a flat heteroaromatic system to occupy the adenine binding pocket, a hydrophobic head (3-fluorophenyl), and a flexible spacer (thiobutanamide) that can extend into the ribose binding pocket or linker region. This reagent is intended for research and development purposes only in kinase profiling, structure-activity relationship (SAR) studies, and lead optimization campaigns.

Properties

Molecular Formula

C15H14FN5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]butanamide

InChI

InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23)

InChI Key

IQWUQCPIOBQMPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the DAPK3 Inhibitor: HS148

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase that plays a pivotal, albeit complex, role in a multitude of cellular processes. Its functional diversity, implicated in everything from apoptosis and autophagy to cell proliferation and migration, has positioned it as a significant target for therapeutic intervention in various diseases, including cancer and hypertension.[1][2] HS148 has been identified as a selective inhibitor of DAPK3, serving as a critical chemical probe to dissect its signaling pathways and as a potential lead compound for drug development. This document provides a comprehensive overview of the mechanism of action of this compound, detailing the multifaceted signaling networks of DAPK3, the inhibitor's quantitative biochemical data, and the general experimental methodologies used for its characterization.

DAPK3: A Multifunctional Serine/Threonine Kinase

DAPK3 is a member of the DAPK family of kinases, which are linked to various forms of cell death.[3] However, its role is highly context-dependent, acting as both a tumor suppressor and a promoter of oncogenic pathways in different cellular environments.[1][2][4] The kinase regulates fundamental cellular activities through its interaction with and phosphorylation of a wide array of substrates.

Key cellular processes regulated by DAPK3 include:

  • Apoptosis and Autophagy: DAPK3 can induce apoptosis and is involved in starvation-induced autophagy by regulating autophagosome formation.[1][2] It directly phosphorylates and activates ULK1, a key autophagy-initiating kinase, a function crucial for its tumor-suppressor role in gastric cancer.[5]

  • Cell Proliferation and Migration: In contrast to its pro-death functions, DAPK3 can also promote cell proliferation and migration. It has been shown to drive proliferation in colon and prostate cancer cells through pathways like Wnt/β-catenin and ERK/c-Myc signaling.[1][4][6] Its role in phosphorylating myosin light chain 2 (MLC2) is central to its regulation of cytoskeletal dynamics, cell migration, and smooth muscle contraction.[7]

  • Tumor-Intrinsic Immunity: DAPK3 is a critical component of the tumor-intrinsic immune response. It is essential for activating the STING (stimulator of interferon genes) pathway, which senses cytosolic DNA as a danger signal.[8][9] DAPK3 stabilizes STING protein and is required for its subsequent activation of TBK1 and induction of type I interferons, thereby driving anti-tumor immunity.[9][10]

  • Vascular Function and Inflammation: In vascular smooth muscle cells, DAPK3 is involved in calcium sensitization and contraction.[11] It also mediates vascular inflammation by promoting the production of reactive oxygen species (ROS) and activating pro-inflammatory signaling cascades involving JNK and p38.[1][4]

This compound: A Selective DAPK3 Inhibitor

This compound is a small molecule compound developed as a selective inhibitor of DAPK3.[3][4][12][13][14] Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity. As with most small molecule kinase inhibitors, this compound likely functions as an ATP-competitive inhibitor, binding to the ATP pocket within the DAPK3 catalytic domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the DAPK3-mediated pathways.

Quantitative Inhibitor Data

The potency and selectivity of kinase inhibitors are critical metrics for their utility as research tools and therapeutic candidates. This compound demonstrates high affinity for DAPK3. The table below summarizes the available quantitative data for this compound and other relevant DAPK3 inhibitors for comparative purposes.

InhibitorTarget(s)Kᵢ (Inhibition Constant)IC₅₀ (Half-maximal Inhibitory Conc.)Reference(s)
This compound DAPK3 119 nM Not specified[3][12][13][14]
HS94DAPK3126 nMNot specified[15]
HS38DAPK3, PIM3Kd = 280 nM (for DAPK3)Not specified[3]
HS56DAPK3, PIM3315 nM (for DAPK3)Not specified[15]
TC-DAPK 6DAPK1, DAPK3Not specified225 nM (for DAPK3)[3]

Note: Kᵢ (inhibition constant) and Kd (dissociation constant) are direct measures of binding affinity, while IC₅₀ is a functional measure of inhibition potency that can be influenced by experimental conditions (e.g., ATP concentration).

DAPK3 Signaling Pathways and Points of Inhibition

This compound allows for the targeted disruption of the diverse signaling cascades orchestrated by DAPK3. The following diagram illustrates the central role of DAPK3 in various pathways and the point of intervention by an inhibitor like this compound.

Caption: DAPK3 integrates various upstream signals to regulate diverse downstream cellular functions. This compound acts by directly inhibiting DAPK3's kinase activity.

Experimental Protocols for Inhibitor Characterization

While specific, detailed protocols for the development of this compound are proprietary, this section outlines the standard methodologies employed in the discovery and characterization of a kinase inhibitor like this compound.[16]

In Vitro Kinase Assays

The primary evaluation of a kinase inhibitor involves direct measurement of its effect on the kinase's enzymatic activity.

  • Objective: To determine the potency (e.g., IC₅₀ or Kᵢ) of the inhibitor against purified DAPK3 enzyme.

  • General Protocol:

    • Reagents: Recombinant human DAPK3, a specific peptide substrate (e.g., a synthetic peptide with a known DAPK3 phosphorylation site), ATP (often radiolabeled [γ-³²P]ATP or modified for fluorescence-based detection), and the inhibitor (this compound) at various concentrations.

    • Reaction: The kinase, substrate, and inhibitor are incubated in a suitable reaction buffer. The reaction is initiated by adding ATP.

    • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a membrane and measuring incorporated radioactivity. In fluorescence-based assays (e.g., Z'-LYTE™), the signal changes upon phosphorylation.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (e.g., DMSO vehicle). The data are fitted to a dose-response curve to determine the IC₅₀ value. Kᵢ values are typically derived from these data using the Cheng-Prusoff equation.

Cellular Target Engagement and Pathway Analysis

These assays confirm that the inhibitor can access and modulate DAPK3 within a cellular context.

  • Objective: To measure the effect of this compound on the phosphorylation of known DAPK3 substrates in cells.

  • General Protocol (Western Blotting):

    • Cell Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells, cancer cell lines) and treat them with varying concentrations of this compound for a defined period.

    • Lysis and Protein Quantification: Harvest the cells, lyse them to extract total protein, and determine the protein concentration.

    • Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated DAPK3 substrate (e.g., phospho-MLC2) and for the total amount of that substrate and DAPK3.

    • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which indicates the level of DAPK3 inhibition.

In Vivo Efficacy Models

Animal models are used to assess the physiological effects of DAPK3 inhibition.

  • Objective: To evaluate the impact of this compound on a disease-relevant physiological process, such as blood pressure.

  • General Protocol (Hypertension Model):

    • Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHR) or RenTG mice, which exhibit high DAPK3 expression and activity in their vasculature.[4]

    • Administration: Administer this compound or a vehicle control to the animals via a suitable route (e.g., intravenous infusion).

    • Monitoring: Continuously monitor physiological parameters, such as systolic blood pressure (SBP), using telemetry or tail-cuff methods.

    • Analysis: Compare the physiological readouts between the inhibitor-treated and vehicle-treated groups to determine efficacy. It is noteworthy that while other DAPK3 inhibitors showed effects, one study reported that this compound did not significantly affect SBP upon infusion in mice, suggesting potential complexities in its in vivo action or compensatory mechanisms.[11]

The following diagram illustrates a typical workflow for the discovery and validation of a kinase inhibitor.

Inhibitor_Workflow cluster_discovery Discovery & In Vitro Validation cluster_cellular Cellular & Preclinical Validation Screen 1. High-Throughput Screening (HTS) HitToLead 2. Hit-to-Lead Optimization (Medicinal Chemistry) Screen->HitToLead KinaseAssay 3. In Vitro Kinase Assay (Determine IC₅₀ / Kᵢ) HitToLead->KinaseAssay Selectivity 4. Selectivity Profiling (Panel of >400 kinases) KinaseAssay->Selectivity TargetEngagement 5. Cellular Target Engagement (e.g., Western Blot for p-Substrates) Selectivity->TargetEngagement PhenotypicAssay 6. Cellular Phenotypic Assays (Proliferation, Migration, Apoptosis) TargetEngagement->PhenotypicAssay InVivo 7. In Vivo Animal Models (Efficacy & PK/PD Studies) PhenotypicAssay->InVivo

Caption: A generalized workflow for the development and characterization of a selective kinase inhibitor like this compound.

Conclusion

This compound is a valuable tool for the biomedical research community, enabling the selective inhibition of DAPK3. Its mechanism of action—the direct suppression of DAPK3's catalytic activity—interrupts a wide range of signaling pathways crucial for both normal physiology and disease pathology. By blocking DAPK3, this compound can modulate complex processes such as apoptosis, innate immunity, cell migration, and vascular tone. The quantitative data establish its potency, and while detailed protocols are not public, the standard methodologies for its characterization are well-established. Further investigation using this compound and similar compounds will continue to unravel the intricate biology of DAPK3 and assess its full potential as a therapeutic target in oncology, immunology, and cardiovascular disease.

References

The Role of HS1 in Hematopoietic Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic lineage cell-specific protein 1 (HS1), also known as HCLS1, is a 75-kDa protein predominantly expressed in cells of the hematopoietic lineage. It functions as a critical adaptor protein and a substrate for Src family and Syk protein-tyrosine kinases. Emerging evidence has highlighted the central role of HS1 in integrating signals from antigen receptors and other cell surface receptors to regulate a multitude of cellular processes, including apoptosis, proliferation, cell migration, and immune synapse formation. This technical guide provides an in-depth overview of the function of HS1 in cell signaling, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Function and Mechanism of Action

HS1 is characterized by the presence of multiple protein-protein interaction domains, including an N-terminal Arp2/3 binding region, a series of cortactin repeats, and a C-terminal SH3 domain. Upon cellular activation, such as through B-cell receptor (BCR) or T-cell receptor (TCR) engagement, HS1 undergoes rapid tyrosine phosphorylation at key residues, primarily Tyr378 and Tyr-397.[1] This phosphorylation is synergistically mediated by Src family kinases (e.g., Lyn) and Syk.[1]

Phosphorylated HS1 acts as a scaffold, recruiting a variety of downstream signaling molecules to form a signaling complex. These interacting partners include Vav1, phospholipase C gamma 1 (PLCγ1), and SLP-76. The formation of this complex is essential for the propagation of downstream signals, leading to calcium mobilization, activation of transcription factors, and regulation of the actin cytoskeleton.

HS1 in B-Cell Signaling and Apoptosis

In B-lymphocytes, HS1 is a major substrate of the protein-tyrosine kinases activated upon antigen receptor cross-linking.[2] The phosphorylation of HS1 is a critical event in the signaling cascade that determines the fate of the B-cell, influencing both proliferation and apoptosis.[1] Studies using the WEHI-231 B-cell line have shown that cells with low HS1 expression are resistant to BCR-mediated apoptosis. Re-expression of wild-type HS1, but not a phosphorylation-deficient mutant (Tyr378Phe, Tyr397Phe), restores sensitivity to apoptosis, indicating that tyrosine phosphorylation of HS1 is required for this process.[1][3] Furthermore, under the synergistic action of Lyn and Syk, wild-type HS1, but not the phosphorylation-deficient mutant, translocates to the nucleus, suggesting that nuclear localization of HS1 may be a prerequisite for B-cell apoptosis.[1]

HS1 in T-Cell Signaling and Immune Synapse Formation

HS1 plays a crucial role in T-cell activation and the formation of the immunological synapse, the specialized interface between a T-cell and an antigen-presenting cell. Upon TCR stimulation, HS1 is recruited to the immune synapse and is essential for the accumulation and stabilization of F-actin at this site. This actin-regulatory function of HS1 is dependent on its tyrosine phosphorylation. HS1-deficient T-cells exhibit defective calcium influx and reduced production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.

HS1 in Platelet Activation

In platelets, HS1 is involved in the signaling pathways downstream of the glycoprotein VI (GPVI) collagen receptor and protease-activated receptors (PARs). Stimulation of these receptors leads to the tyrosine phosphorylation of HS1 in a Gq- and Src kinase-dependent manner. While some studies have suggested a role for HS1 in platelet aggregation and secretion, other research using HS1 knockout mice has indicated that HS1 may not play a major role in platelet function, suggesting possible redundancy with its homolog cortactin.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the function of HS1.

ParameterAgonistWild-Type (WT) PlateletsHS1 -/- PlateletsReference
Platelet Aggregation (%) ThrombinNo significant differenceNo significant difference[5]
CollagenNo significant differenceNo significant difference[5]
CRPNo significant differenceNo significant difference[5]
ATP Secretion ThrombinNo significant differenceNo significant difference[5]
CollagenNo significant differenceNo significant difference[5]
CRPNo significant differenceNo significant difference[5]
Table 1: Platelet Function in HS1 Knockout Mice.
Cell LineConditionNumber of Invading Cells (Mean ± SD)P-valueReference
LINC00152-siRNA---9.67 ± 4.73P= 0.005 (compared to NC)[6]
MIR22HG-siRNA---45.67 ± 10.02P= 0.590 (compared to NC)[6]
PVT1-siRNA---41.00 ± 19.31P= 0.347 (compared to NC)[6]
NC group---57.00 ± 12.53---[6]
Table 2: Effect of siRNA-mediated Knockdown on Cell Invasion.
Cell LineConditionNumber of Migrating Cells (Mean ± SD)P-valueReference
NC shRNA-SW620---Not specified---[7]
PGC-1α shRNA-1/pCMV6-SW620---Decreased compared to control*** p < 0.001[7]
PGC-1α shRNA-1/LARS1-SW620---Increased compared to PGC-1α shRNA-1/pCMV6## p < 0.01[7]
Table 3: Effect of shRNA-mediated Knockdown on Cell Migration.
Cell LineConditionNumber of Invading Cells (Mean ± SD)P-valueReference
NC shRNA-SW620---Not specified---[7]
PGC-1α shRNA-1/pCMV6-SW620---Decreased compared to control*** p < 0.001[7]
PGC-1α shRNA-1/LARS1-SW620---Increased compared to PGC-1α shRNA-1/pCMV6### p < 0.001[7]
Table 4: Effect of shRNA-mediated Knockdown on Cell Invasion.

Signaling Pathway and Experimental Workflow Diagrams

HS1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_kinases Tyrosine Kinases cluster_hs1 HS1 Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses BCR BCR Src_Kinases Src Family Kinases (e.g., Lyn) BCR->Src_Kinases Syk Syk BCR->Syk TCR TCR TCR->Src_Kinases TCR->Syk GPVI GPVI GPVI->Src_Kinases PAR PAR PAR->Src_Kinases HS1 HS1 Src_Kinases->HS1 Phosphorylation Syk->HS1 Phosphorylation pHS1 p-HS1 (Tyr378, Tyr397) HS1->pHS1 Vav1 Vav1 pHS1->Vav1 Recruitment PLCg1 PLCγ1 pHS1->PLCg1 Recruitment SLP76 SLP-76 pHS1->SLP76 Recruitment Arp23 Arp2/3 Complex pHS1->Arp23 Activation Apoptosis Apoptosis pHS1->Apoptosis Actin Actin Polymerization Vav1->Actin Proliferation Proliferation PLCg1->Proliferation IS_Formation Immune Synapse Formation SLP76->IS_Formation Arp23->Actin Migration Cell Migration Actin->Migration CoIP_Workflow Start Start: Cell Lysate (containing HS1 and interacting proteins) Incubate_Ab Incubate with anti-HS1 Antibody Start->Incubate_Ab Add_Beads Add Protein A/G Agarose Beads Incubate_Ab->Add_Beads Immunoprecipitation Immunoprecipitation (Capture of Ab-HS1-Partner Complex) Add_Beads->Immunoprecipitation Wash Wash Beads to Remove Non-specific Binders Immunoprecipitation->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by Western Blot (Probe for interacting partner, e.g., Vav1) Elute->Analysis shRNA_Workflow Start Start: Design shRNA targeting HCLS1 gene Clone_Vector Clone shRNA into Lentiviral Vector Start->Clone_Vector Produce_Virus Produce Lentiviral Particles in Packaging Cells (e.g., HEK293T) Clone_Vector->Produce_Virus Transduce_Cells Transduce Target Cells (e.g., Jurkat T-cells) Produce_Virus->Transduce_Cells Select_Cells Select Transduced Cells (e.g., with Puromycin) Transduce_Cells->Select_Cells Validate_Knockdown Validate HS1 Knockdown (Western Blot or qRT-PCR) Select_Cells->Validate_Knockdown Functional_Assay Perform Functional Assays (e.g., Migration, Invasion) Validate_Knockdown->Functional_Assay

References

The Discovery and Synthesis of HS148: A Selective DAPK3 Inhibitor for Research in Vascular Physiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Abstract

HS148 is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). With a high affinity for DAPK3, this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of this kinase, particularly in the regulation of vascular smooth muscle contraction and hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its kinase selectivity. The information presented herein is intended to support further research into the therapeutic potential of DAPK3 inhibition.

Introduction

Death-Associated Protein Kinase 3 (DAPK3) is a calcium-independent serine/threonine kinase that plays a significant role in a variety of cellular processes, including apoptosis, cell migration, and smooth muscle contraction. In the context of vascular physiology, DAPK3 is a key mediator of calcium sensitization of the contractile apparatus in smooth muscle cells. Elevated DAPK3 activity is associated with increased vascular tone and hypertension. Consequently, the development of selective DAPK3 inhibitors is of great interest for both basic research and as a potential therapeutic strategy for cardiovascular diseases.

This compound emerged from a focused drug discovery program aimed at developing selective inhibitors of the DAPK family. It is a derivative of the pyrazolo[3,4-d]pyrimidinone scaffold, a core structure found in many kinase inhibitors. This compound was developed from the lead compound HS38 and is closely related to other DAPK3 inhibitors such as HS94 and the dual Pim/DAPK3 inhibitor HS56.[1] Its high selectivity for DAPK3 over other kinases, including the closely related Pim kinases, makes it a valuable tool for dissecting the specific functions of DAPK3.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white solid with the following properties:

PropertyValueReference
Molecular Formula C15H14FN5O2S[2]
Molecular Weight 347.37 g/mol [2]
CAS Number 1892595-16-2[2][3]
Appearance White to off-white solid[2]

Table 1: Physicochemical Properties of this compound.

The primary biological activity of this compound is its potent and selective inhibition of DAPK3. The following table summarizes its known inhibitory activities.

Target KinaseAssay TypeValueReference
DAPK3 Ki119 nM[2][3][4][5][6]
Pim Kinases Selectivity>10-fold vs. DAPK3[3][6][7]

Table 2: In Vitro Inhibitory Activity of this compound.

Synthesis of this compound

The synthesis of this compound is based on the modification of the pyrazolo[3,4-d]pyrimidinone scaffold of its precursor, HS38. The detailed synthetic route is described in the supplementary information of Carlson et al., 2018. While the full step-by-step protocol is proprietary, the general approach involves the functionalization of the HS38 core. The synthesis of HS38 itself is detailed in Carlson et al., 2013. The general synthetic scheme for this class of compounds starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidinone ring system. Subsequent modifications at specific positions of the scaffold lead to the final products, including this compound.

Experimental Protocols

Radioactive Kinase Inhibition Assay ([32P]ATP Filter-Binding Assay)

The inhibitory activity of this compound against DAPK3 and other kinases was determined using a radioactive filter-binding assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Purified recombinant DAPK3 enzyme

  • Substrate peptide (e.g., Myosin Light Chain 20)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and this compound at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto the P81 phosphocellulose filter plate. The substrate peptide will bind to the filter, while the unreacted ATP will not.

  • Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the direct inhibition of DAPK3's catalytic activity. In vascular smooth muscle cells, DAPK3 is a key component of the calcium sensitization pathway, which allows for sustained contraction at low intracellular calcium levels.

DAPK3 Signaling in Smooth Muscle Contraction

Agonist stimulation of G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). Both ROCK and DAPK3 can phosphorylate the myosin phosphatase targeting subunit 1 (MYPT1), which is a regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 inhibits the activity of MLCP. Since MLCP is responsible for dephosphorylating the myosin light chain 20 (MLC20), its inhibition leads to a net increase in phosphorylated MLC20. Phosphorylated MLC20 promotes the interaction between actin and myosin, leading to smooth muscle contraction. This compound, by inhibiting DAPK3, prevents the phosphorylation of MYPT1, thereby promoting MLCP activity, reducing MLC20 phosphorylation, and leading to vasorelaxation.

DAPK3_Signaling_in_Smooth_Muscle_Contraction GPCR GPCR Agonist RhoA RhoA Activation GPCR->RhoA ROCK ROCK RhoA->ROCK DAPK3 DAPK3 RhoA->DAPK3 MYPT1 MYPT1 (Myosin Phosphatase Targeting Subunit 1) ROCK->MYPT1 P DAPK3->MYPT1 P This compound This compound This compound->DAPK3 Inhibits MLCP MLCP (Myosin Light Chain Phosphatase) MYPT1->MLCP Inhibits MLC20_P Phosphorylated MLC20 MLCP->MLC20_P Dephosphorylates MLC20 MLC20 Contraction Smooth Muscle Contraction MLC20_P->Contraction

DAPK3's role in smooth muscle contraction.
Experimental Workflow for Evaluating this compound in Vascular Smooth Muscle

A typical workflow to assess the efficacy of this compound in ex vivo vascular tissue involves isolating arterial rings, mounting them in an organ bath for tension recording, and then measuring the contractile response to various stimuli in the presence and absence of the inhibitor.

HS148_Experimental_Workflow cluster_0 Tissue Preparation cluster_1 Experiment cluster_2 Analysis A Isolate Arterial Rings B Mount in Organ Bath A->B C Record Baseline Tension B->C D Induce Contraction (e.g., with Phenylephrine) C->D E Add this compound D->E F Measure Relaxation E->F G Dose-Response Curve F->G H Biochemical Analysis (e.g., Western Blot for p-MLC20) F->H

Workflow for ex vivo this compound evaluation.

Selectivity Profile

The utility of a chemical probe is largely defined by its selectivity. This compound was designed to be a selective inhibitor of DAPK3. While a comprehensive kinome-wide screen for this compound has not been published, it has been shown to have greater than 10-fold selectivity for DAPK3 over the Pim family of kinases.[3][6][7] This is a significant improvement over the lead compound HS38, which also inhibits Pim-3 with high potency. The development of this compound and the related compound HS94, which also shows high selectivity for DAPK3, was crucial in demonstrating that the vasorelaxant effects of dual Pim/DAPK3 inhibitors like HS56 are not solely due to DAPK3 inhibition.[1]

Applications and Future Directions

This compound is a valuable research tool for investigating the diverse biological roles of DAPK3. Its primary application to date has been in the field of cardiovascular physiology to probe the mechanisms of vascular smooth muscle contraction and the potential of DAPK3 as a therapeutic target for hypertension.

Future research directions could include:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and other cardiovascular diseases.

  • Exploring other therapeutic areas: Investigating the role of DAPK3 in other diseases, such as cancer and neurodegenerative disorders, using this compound as a chemical probe.

  • Structural biology: Determining the co-crystal structure of this compound bound to DAPK3 to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Comprehensive selectivity profiling: Conducting a full kinome scan to fully characterize the selectivity of this compound and identify any potential off-target effects.

Conclusion

This compound is a potent and selective DAPK3 inhibitor that has proven to be an invaluable tool for dissecting the role of this kinase in vascular smooth muscle physiology. This technical guide has provided an overview of its discovery, synthesis, and biological characterization. The detailed protocols and pathway diagrams are intended to facilitate its use in the laboratory and to spur further investigation into the therapeutic potential of targeting DAPK3. As our understanding of the complex roles of DAPK3 in health and disease continues to grow, selective chemical probes like this compound will remain at the forefront of this research.

References

An In-depth Technical Guide to HS148 (CAS number 1892595-16-2): A Selective DAPK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical characteristics, biological activity, and its role in modulating key signaling pathways.

Core Properties of this compound

This compound is a potent and selective small molecule inhibitor of DAPK3, a serine/threonine kinase implicated in a variety of cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.

Physicochemical Properties
PropertyValueReference
CAS Number 1892595-16-2[1]
Molecular Formula C₁₅H₁₄FN₅O₂S[1]
Molecular Weight 347.37 g/mol [1]
Chemical Name 2-((1-(3-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide[1]
Appearance White to off-white solid[2]
Biological Activity
ParameterValueTargetNotesReference
Ki 119 nMDAPK3[3][4]
Selectivity >10-fold selectivity over Pim kinasesPim kinases[5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the specific inhibition of DAPK3. DAPK3 is a critical node in several signaling pathways that regulate fundamental cellular processes. Recent research has highlighted its involvement in the STING-IFN-β and Hippo-YAP pathways.

DAPK3 and the STING-IFN-β Pathway

DAPK3 has been identified as a key regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response to cytosolic DNA.[6][7] DAPK3 is believed to positively regulate STING activation, leading to the production of type I interferons (IFN-β) and the subsequent anti-tumor immune response.[6][8] Inhibition of DAPK3 by molecules like this compound could therefore modulate this immune signaling cascade.

DAPK3_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 DAPK3 DAPK3 DAPK3->STING Inhibition IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFNB IFN-β (Transcription) This compound This compound This compound->DAPK3 pIRF3_nuc->IFNB

Caption: DAPK3-mediated regulation of the STING pathway and its inhibition by this compound.

DAPK3 and the Hippo-YAP Pathway

DAPK3 has also been implicated in the regulation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. DAPK3 inhibition has been shown to impact the phosphorylation and nuclear localization of Yes-associated protein (YAP), a core component of the Hippo pathway.[3] This suggests a role for DAPK3 in controlling cell growth and tissue regeneration.

DAPK3_Hippo_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) YAP YAP Hippo_Kinase_Cascade->YAP Phosphorylation pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocation DAPK3 DAPK3 DAPK3->Hippo_Kinase_Cascade Modulation This compound This compound This compound->DAPK3 TEAD TEAD YAP_nuc->TEAD Gene_Transcription Gene Transcription (Proliferation, Survival) TEAD->Gene_Transcription

Caption: this compound's potential influence on the Hippo-YAP signaling pathway via DAPK3.

Experimental Protocols

In Vitro DAPK3 Kinase Inhibition Assay (Radiometric)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DAPK3.

Materials:

  • Recombinant human DAPK3 enzyme

  • DAPK3 substrate peptide (e.g., a synthetic peptide containing the DAPK3 phosphorylation motif)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of DAPK3 inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cells of interest (e.g., a cancer cell line known to express DAPK3)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of DAPK3 Signaling

This method is used to detect changes in the phosphorylation status of DAPK3 substrates or downstream signaling molecules following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Myosin Light Chain 2, anti-total-Myosin Light Chain 2, anti-DAPK3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound as required.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation or expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare this compound Stock Solution Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Prep->Kinase_Assay Cell_Culture Culture Target Cells Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Target Modulation) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Graphing Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Further Steps Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of DAPK3 in cellular signaling. Its selectivity makes it a precise probe for dissecting DAPK3-mediated pathways, particularly in the context of innate immunity and cell proliferation. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting DAPK3 with inhibitors like this compound. Further research is warranted to explore the full spectrum of its biological activities and its potential applications in various disease models.

References

In Vitro Characterization of the HS148 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). This document details the inhibitor's known biochemical properties, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target, DAPK3

This compound is a small molecule inhibitor identified as a selective antagonist of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). DAPK3 is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, cell proliferation, and smooth muscle contraction.[1][2] Emerging evidence also implicates DAPK3 as a key regulator of the innate immune system through its positive regulation of the STING (Stimulator of Interferon Genes) pathway.[3][4] Given its involvement in these fundamental pathways, DAPK3 has emerged as a promising therapeutic target for various diseases, including cancer and hypertension. This compound offers a valuable tool for elucidating the physiological and pathological functions of DAPK3.

Quantitative Data Summary

This section summarizes the available quantitative data for the this compound inhibitor. Further experimental validation is recommended to expand upon these values.

Table 1: Biochemical Potency and Selectivity of this compound
ParameterValueTargetNotes
Ki 119 nMDAPK3Inhibition constant, indicating high-affinity binding.[5][6]
Selectivity >10-foldPim KinasesDemonstrates selectivity over the Pim kinase family.[5]
Selectivity >20-fold (for HS94)Pim KinasesA related DAPK3 inhibitor, HS94 (Ki = 126 nM), shows even greater selectivity.[7]
Table 2: Cellular Activity of this compound (Hypothetical Data)

No specific IC50 data for this compound in cancer cell lines was identified in the public domain at the time of this report. The following table is a template for how such data would be presented. Researchers are encouraged to determine these values experimentally using the protocols outlined in Section 3.

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaData not available
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
PC-3Prostate AdenocarcinomaData not available
Table 3: Kinase Selectivity Profile of this compound (Hypothetical Data)

A comprehensive kinase selectivity profile for this compound is not publicly available. The following table illustrates how data from a kinase panel screen would be summarized. Researchers can utilize commercial services or in-house assays as described in Section 3 to generate this profile.

Kinase% Inhibition @ 1 µM this compound
DAPK3Expected high inhibition
PIM1Expected low inhibition
PIM2Expected low inhibition
PIM3Expected low inhibition
ROCK1Data not available
... (additional kinases)Data not available

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of the this compound inhibitor.

DAPK3 Kinase Activity Assay (Radiometric)

This protocol is adapted from a standard radiometric kinase assay and can be used to determine the IC50 of this compound against DAPK3.

Materials:

  • Active recombinant DAPK3 enzyme

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • This compound inhibitor (dissolved in DMSO)

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM just before use.

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a microcentrifuge tube, combine the following on ice:

    • Kinase Assay Buffer

    • Active DAPK3 enzyme (e.g., 50-100 ng)

    • This compound inhibitor at various concentrations (or DMSO for control)

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of MBP (final concentration ~0.5 mg/mL) and [γ-³²P]ATP (final concentration ~100 µM, with ~1 µCi per reaction).

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the strips with acetone and allow them to air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • This compound inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.

Kinase Selectivity Profiling

To determine the selectivity of this compound, it is recommended to screen the inhibitor against a large panel of kinases. This is typically performed as a fee-for-service by specialized companies or can be done in-house if a kinase panel is available. The general workflow is as follows:

Workflow:

  • Provide the this compound compound to the screening service or prepare it in-house.

  • The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • The activity of each kinase in the presence of the inhibitor is measured, often using a radiometric or luminescence-based assay.

  • The results are reported as the percentage of inhibition for each kinase.

  • Data is analyzed to identify off-target effects and to confirm the selectivity for DAPK3.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the DAPK3 signaling pathway and a typical experimental workflow for inhibitor characterization.

DAPK3_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage, ER Stress) DAPK3 DAPK3 Stress->DAPK3 Activates Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 DAPK3->STING Maintains stability & Promotes activation Apoptosis Apoptosis DAPK3->Apoptosis Promotes MLC Myosin Light Chain (MLC) DAPK3->MLC Wnt Wnt/β-catenin Signaling DAPK3->Wnt Modulates This compound This compound This compound->DAPK3 Inhibits IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β Production IRF3->IFN_beta Immunity Antitumor Immunity IFN_beta->Immunity pMLC p-MLC MLC->pMLC Phosphorylation Contraction Cell Contraction & Cytoskeletal Reorganization pMLC->Contraction Proliferation Cell Proliferation Wnt->Proliferation

Caption: DAPK3 signaling pathways in immunity, apoptosis, and cell regulation.

Inhibitor_Characterization_Workflow start Start: This compound Compound biochem_assay Biochemical Assay (e.g., DAPK3 Kinase Assay) start->biochem_assay selectivity_screen Kinase Selectivity Profiling start->selectivity_screen cell_assay Cell-Based Assay (e.g., Cell Viability) start->cell_assay potency Determine IC50/Ki biochem_assay->potency downstream_analysis Downstream Functional Analysis potency->downstream_analysis selectivity_profile Generate Selectivity Profile selectivity_screen->selectivity_profile selectivity_profile->downstream_analysis cellular_potency Determine Cellular IC50 cell_assay->cellular_potency cellular_potency->downstream_analysis report Comprehensive In Vitro Profile downstream_analysis->report

Caption: Experimental workflow for the in vitro characterization of this compound.

References

HS148: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a potent and selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK).[1][2][3] With a reported inhibition constant (Ki) of 119 nM, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of DAPK3.[2][3] This document provides a detailed overview of the kinase selectivity profile of this compound, methodologies for its assessment, and an exploration of the DAPK3 signaling pathway.

Data Presentation: this compound Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. While a comprehensive, kinome-wide scan for this compound is not publicly available, existing data demonstrates its selectivity for DAPK3 over certain other kinases.

Kinase TargetInhibition Constant (Ki)Selectivity NotesAssay Type
DAPK3 119 nMPrimary targetBiochemical
Pim kinases> 1.19 µM (estimated)Reported to have greater than 10-fold selectivityBiochemical

Table 1: Known kinase inhibition data for this compound. The Ki for Pim kinases is estimated based on the reported >10-fold selectivity.

Experimental Protocols: Kinase Inhibition Assay

The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro kinase assays. A widely accepted and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric Kinase Assay (Adapted for DAPK3)

This protocol outlines a standard procedure for determining the inhibitory activity of this compound against DAPK3.

Materials:

  • Recombinant human DAPK3 enzyme

  • DAPK3 substrate peptide (e.g., a peptide containing the recognition motif for DAPK3)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • This compound compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.

  • Assay Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the serially diluted this compound or DMSO (for the control). Pre-incubate for 10-15 minutes at room temperature.

  • Phosphorylation Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km of DAPK3 for ATP to ensure accurate Ki determination. Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[4]

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[4] The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.[5]

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[5]

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Mandatory Visualization

DAPK3 Signaling Pathway

DAPK3 is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[6][7] It can be activated by various stress signals and is a component of the STING (Stimulator of Interferon Genes) pathway, playing a role in the innate immune response.[8]

DAPK3_Signaling_Pathway cluster_upstream Upstream Activation cluster_dapk3 DAPK3 cluster_downstream Downstream Effects Stress Signals Stress Signals DAPK3 DAPK3 Stress Signals->DAPK3 Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS STING STING cGAS->STING activates STING->DAPK3 activates Myosin Light Chain Myosin Light Chain DAPK3->Myosin Light Chain phosphorylates Apoptosis Apoptosis DAPK3->Apoptosis Autophagy Autophagy DAPK3->Autophagy IFN-β Production IFN-β Production DAPK3->IFN-β Production Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Myosin Light Chain->Actin Cytoskeleton Reorganization This compound This compound This compound->DAPK3 inhibits

Caption: DAPK3 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound Stock Solution Add_Compound Add this compound/ Control Compound->Add_Compound Kinase_Panel Panel of Kinases Assay_Plate Prepare Assay Plates (Kinase, Substrate, Buffer) Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Initiate_Reaction Add [γ-³²P]ATP Add_Compound->Initiate_Reaction Incubate Incubation Initiate_Reaction->Incubate Spot Spot onto Phosphocellulose Incubate->Spot Wash Wash to Remove Unbound ATP Spot->Wash Quantify Scintillation Counting Wash->Quantify Data_Analysis Data Analysis (IC50/Ki Determination) Quantify->Data_Analysis

Caption: Workflow for radiometric kinase inhibitor profiling.

References

The Multifaceted Role of DAPK3/ZIPK in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary: Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a serine/threonine kinase that has emerged as a critical regulator of a diverse array of cellular processes. From orchestrating programmed cell death and autophagy to controlling cell migration, smooth muscle contraction, and immune signaling, DAPK3's influence is far-reaching. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of DAPK3's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its roles.

Data Presentation: Quantitative Insights into DAPK3 Function

To facilitate a clear understanding of DAPK3's biochemical and cellular activities, the following tables summarize key quantitative data from various studies.

Table 1: Inhibitor Affinity and Potency for DAPK3

InhibitorType of ValueValue (nM)Target(s)
TC-DAPK 6IC50225DAPK3
TC-DAPK 6IC5069DAPK1
HS-38Kd280DAPK3 (ZIPK)
HS-38Kd300DAPK1
HS-38IC50200PIM3
HS-56Ki260DAPK3
HS-56Ki208Pim-3
HS-56Ki2940Pim-1
HS-56Ki>100000Pim-2
HS-148Ki119DAPK3
HS-94Ki126DAPK3

Table 2: Quantitative Effects of DAPK3 on Cellular Processes

Cellular ProcessExperimental SystemObservationQuantitative Change
AutophagyDAPK3-overexpressed MKN28 cellsIncreased ULK1 phosphorylation at Ser556~2-fold increase
Tumor Growth (in vivo)Xenograft of DAPK3-knockdown A549 cellsReduced tumor growthSignificant reduction in tumor volume and weight
Tumor Growth (in vivo)Xenograft of DAPK3-overexpressed MKN45 cellsSlower tumor growthPalpable tumors observed at 3 weeks vs. 7 days in control

Core Cellular Functions and Signaling Pathways of DAPK3

DAPK3's functional diversity stems from its involvement in multiple signaling cascades, often acting as a nodal point for integrating various cellular signals.

Apoptosis

Overexpression of DAPK3 is known to induce the morphological changes characteristic of apoptosis. This pro-apoptotic function is dependent on its kinase activity. DAPK3 can trigger apoptosis from nuclear PML oncogenic domains and its activity in this context can be negatively regulated by the pro-survival kinase AKT.

DAPK3_Apoptosis_Pathway DAPK3 DAPK3 PML_NBs PML Nuclear Bodies DAPK3->PML_NBs translocates to Caspase_Activation Caspase Activation PML_NBs->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis AKT AKT AKT->DAPK3 inhibits

DAPK3-mediated apoptosis pathway.
Autophagy

DAPK3 is a key regulator of autophagy, a cellular recycling process. It can directly phosphorylate and activate ULK1, a critical initiator of autophagy, at serine 556. This phosphorylation event facilitates the formation of the ULK1 complex, which is essential for the subsequent steps of autophagosome formation. DAPK3's role in autophagy is crucial for its tumor-suppressive functions in certain cancers, like gastric cancer. Additionally, DAPK3 has been shown to be essential for the fusion of autophagosomes with lysosomes by mediating the assembly of the STX17-SNAP29-VAMP8 complex.

DAPK3_Autophagy_Pathway cluster_initiation Autophagy Initiation cluster_fusion Autophagosome-Lysosome Fusion DAPK3 DAPK3 ULK1 ULK1 DAPK3->ULK1 phosphorylates (Ser556) SNAP29 SNAP29 DAPK3->SNAP29 mediates assembly with ULK1_Complex ULK1 Complex Formation ULK1->ULK1_Complex activates Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation STX17_VAMP8 STX17-VAMP8 Complex SNAP29->STX17_VAMP8 Fusion Fusion STX17_VAMP8->Fusion

DAPK3's dual role in autophagy regulation.
Cell Migration and Invasion

DAPK3 plays a significant, albeit context-dependent, role in cell motility. In triple-negative breast cancer (TNBC), DAPK3 is overexpressed and promotes migration and invasion. This is achieved, in part, by inhibiting the levels of desmoplakin (DSP), a key component of cell-adhesion complexes called desmosomes. Both the kinase and the C-terminal leucine-zipper domains of DAPK3 are essential for this function. DAPK3's interaction with Leucine-zipper protein 1 (LUZP1) protects it from proteasomal degradation, thereby enhancing its pro-migratory effects. Conversely, in some contexts, DAPK3 can inhibit cell migration.

DAPK3_Migration_Pathway LUZP1 LUZP1 DAPK3 DAPK3 LUZP1->DAPK3 binds & protects Proteasomal_Degradation Proteasomal Degradation DAPK3->Proteasomal_Degradation DSP Desmoplakin (DSP) DAPK3->DSP inhibits levels of Desmosome_Integrity Desmosome Integrity DSP->Desmosome_Integrity Cell_Adhesion Cell Adhesion Desmosome_Integrity->Cell_Adhesion Migration_Invasion Migration & Invasion Cell_Adhesion->Migration_Invasion

DAPK3 signaling in cell migration and invasion.
Smooth Muscle Contraction

DAPK3 is a key regulator of smooth muscle contraction. It can directly phosphorylate the regulatory light chain of myosin II (MLC20), a key event in initiating contraction. Additionally, DAPK3 can phosphorylate and inhibit myosin phosphatase target subunit 1 (MYPT1), which leads to a sustained contractile state by preventing the dephosphorylation of MLC20. This dual mechanism makes DAPK3 a critical player in regulating vascular tone and blood pressure.

Role in Cancer

The role of DAPK3 in cancer is complex and appears to be highly context-dependent, with reports supporting both tumor-suppressive and oncogenic functions.

  • Tumor Suppressor: Loss-of-function mutations in DAPK3 have been identified in various tumors, and its expression is often downregulated in cancers like gastric carcinoma, correlating with increased invasion and poorer survival. Its ability to induce apoptosis and autophagy contributes to its tumor-suppressive activities. Furthermore, DAPK3 can negatively regulate the canonical Wnt/β-catenin signaling pathway.

  • Oncogene: In contrast, DAPK3 is overexpressed in TNBC and promotes migration and invasion. In non-small cell lung cancer (NSCLC) cells, DAPK3 has been shown to control proliferation, migration, and invasion through the ERK/c-Myc signaling pathway.

Immune Signaling

Recent evidence has implicated DAPK3 as a crucial component of the innate immune system. It is an essential kinase for the activation of the STING (stimulator of interferon genes) pathway, which is critical for the anti-tumor immune response. DAPK3 is required for both the stabilization of STING protein and its subsequent activation upon stimulation, leading to the production of type I interferons and the initiation of an anti-tumor immune response.

Experimental Protocols: Methodologies for Studying DAPK3

This section provides an overview of key experimental protocols used to investigate the various functions of DAPK3.

In Vitro Kinase Assay

This assay is fundamental for determining the kinase activity of DAPK3 and for identifying its substrates.

  • Principle: Recombinant DAPK3 is incubated with a potential substrate in the presence of ATP. The transfer of a phosphate group from ATP to the substrate is then detected.

  • Methodology:

    • Incubate recombinant active DAPK3 with the purified substrate protein in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Initiate the reaction by adding ATP (typically in the µM to mM range).

    • Incubate at 30-37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer and heating.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by autoradiography if using radiolabeled [γ-³²P]ATP.

Kinase_Assay_Workflow Start Start Mix Mix Recombinant DAPK3, Substrate, and Kinase Buffer Start->Mix Add_ATP Add ATP to Initiate Reaction Mix->Add_ATP Incubate Incubate at 30-37°C Add_ATP->Incubate Terminate Terminate Reaction (SDS Buffer + Heat) Incubate->Terminate Analyze Analyze Phosphorylation (Western Blot / Autoradiography) Terminate->Analyze End End Analyze->End

Workflow for an in vitro kinase assay.
Apoptosis Assays

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

    • Methodology:

      • Fix and permeabilize cells.

      • Incubate with a reaction mixture containing TdT and fluorescently labeled dUTPs.

      • Wash and analyze by fluorescence microscopy or flow cytometry.

  • Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.

    • Principle: Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye and binds to apoptotic cells.

    • Methodology:

      • Resuspend cells in Annexin V binding buffer.

      • Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to distinguish apoptotic from necrotic cells.

      • Incubate in the dark.

      • Analyze by flow cytometry.

Autophagy Flux Assay
  • mRFP-GFP-LC3 Reporter Assay: A robust method to monitor the complete autophagy process (autophagosome formation and lysosomal degradation).

    • Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists (red puncta).

    • Methodology:

      • Transfect cells with the mRFP-GFP-LC3 plasmid.

      • Apply experimental treatment to induce or inhibit autophagy.

      • Visualize and quantify yellow and red puncta by fluorescence microscopy. An increase in red-only puncta indicates increased autophagic flux.

Autophagy_Flux_Assay Autophagosome Autophagosome (Neutral pH) Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome fuses with Yellow_Puncta Yellow Puncta Autophagosome->Yellow_Puncta Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Red_Puncta Red Puncta Autolysosome->Red_Puncta GFP_RFP_LC3 mRFP-GFP-LC3 GFP_RFP_LC3->Autophagosome localizes to

Principle of the mRFP-GFP-LC3 autophagy flux assay.
Cell Migration and Invasion Assays

  • Transwell (Boyden Chamber) Assay:

    • Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

    • Methodology:

      • Seed cells in serum-free medium in the upper chamber.

      • Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

      • Incubate for a set period (e.g., 12-48 hours).

      • Remove non-migratory cells from the upper surface of the membrane.

      • Fix, stain, and count the cells on the lower surface.

Gene Knockdown/Knockout
  • siRNA-mediated Knockdown: For transient silencing of DAPK3 expression.

    • Methodology: Transfect cells with DAPK3-specific small interfering RNAs (siRNAs) using a suitable transfection reagent. Analyze the effects on protein levels and cellular processes after 48-72 hours.

  • CRISPR/Cas9-mediated Knockout: For generating stable cell lines with permanent loss of DAPK3 function.

    • Methodology: Transfect cells with a plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the DAPK3 gene. Select and screen for clones with successful gene knockout.

Conclusion

DAPK3/ZIPK is a kinase with a remarkably diverse and complex cellular role. Its involvement in fundamental processes such as apoptosis, autophagy, and cell migration, coupled with its intricate regulation and context-dependent functions in cancer and immunity, underscores its importance in cellular physiology and pathology. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further unravel the complexities of DAPK3 signaling and to explore its potential as a therapeutic target. Future investigations will undoubtedly continue to illuminate the multifaceted nature of this critical enzyme.

HS148: A Technical Guide to a Selective DAPK3 Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HS148, a selective chemical probe for Death-Associated Protein Kinase 3 (DAPK3). This document details the probe's quantitative data, experimental protocols for its use, and visual representations of its mechanism of action within key signaling pathways.

Quantitative Data Summary

This compound is a potent and selective inhibitor of DAPK3.[1][2] The following table summarizes its key quantitative metrics, providing a clear comparison of its activity against DAPK3 and other kinases.

TargetParameterValue (nM)SelectivityReference
DAPK3 Ki 119 -[1][2]
PIM1Ki>10,000>84-fold[1]
PIM2Ki>10,000>84-fold[1]
PIM3Ki>10,000>84-fold[1]

Table 1: In vitro potency and selectivity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of the in vitro potency (Ki) of this compound against DAPK3 using a radiometric kinase assay.

Materials:

  • Recombinant human DAPK3 enzyme

  • This compound compound

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 20 µL of a solution containing recombinant DAPK3 enzyme and MBP substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP in kinase buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the Ki value by fitting the data to the appropriate dose-response curve using graphing software.

NanoBRET™ Target Engagement Assay

This protocol describes the confirmation of this compound binding to DAPK3 in living cells using the NanoBRET™ technology.

Materials:

  • HEK293 cells

  • Plasmid encoding DAPK3-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer

  • This compound compound

  • 96-well white assay plates

  • Luminescence plate reader equipped with 450 nm and 610 nm filters

Procedure:

  • Transfect HEK293 cells with the DAPK3-NanoLuc® fusion plasmid and seed them into 96-well white assay plates. Incubate for 24-48 hours.

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.

  • To the assay plate, add the diluted this compound or DMSO (vehicle control).

  • Add the NanoBRET™ tracer solution to all wells.

  • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

  • Add the NanoLuc® substrate to all wells.

  • Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes.

  • Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

  • Determine the IC50 value by plotting the mBU values against the logarithm of the this compound concentration and fitting to a dose-response curve.

Cellular Apoptosis Assay (Flow Cytometry)

This protocol details the evaluation of this compound's effect on DAPK3-mediated apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]

Materials:

  • A relevant cell line (e.g., a cancer cell line where DAPK3 is implicated in apoptosis)

  • This compound compound

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours). Include an untreated control and a positive control treated with an apoptosis-inducing agent.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

  • Evaluate the dose-dependent effect of this compound on apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving DAPK3 and a typical experimental workflow for characterizing a chemical probe like this compound.

DAPK3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_receptor Receptors cluster_dapk DAPK3 Regulation cluster_downstream Downstream Effectors FasL FasL FasR Fas Receptor FasL->FasR TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 DAPK3 DAPK3 FasR->DAPK3 activates TNFR1->DAPK3 activates MyosinII Myosin II DAPK3->MyosinII phosphorylates Caspase Caspase Activation DAPK3->Caspase promotes This compound This compound This compound->DAPK3 inhibits Apoptosis Apoptosis MyosinII->Apoptosis contributes to membrane blebbing Caspase->Apoptosis

DAPK3-mediated apoptotic signaling pathway.

STING_Pathway cluster_stimulus Stimulus cluster_sensing Sensing & Activation cluster_dapk_regulation DAPK3 Regulation of STING cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates Ub K63-linked Polyubiquitination STING->Ub TBK1 TBK1 STING->TBK1 recruits DAPK3 DAPK3 LMO7 LMO7 DAPK3->LMO7 phosphorylates This compound This compound This compound->DAPK3 inhibits LMO7->STING interacts with Ub->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription

DAPK3 in the STING signaling pathway.

Chemical_Probe_Workflow cluster_discovery Probe Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_validation In Vivo Validation HTS High-Throughput Screen Hit_to_Lead Hit-to-Lead Chemistry HTS->Hit_to_Lead Biochem_Assay Biochemical Assay (e.g., Radiometric Kinase Assay) Hit_to_Lead->Biochem_Assay Selectivity Kinase Selectivity Panel Biochem_Assay->Selectivity Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Selectivity->Target_Engagement Cellular_Function Cellular Functional Assays (e.g., Apoptosis, STING activation) Target_Engagement->Cellular_Function In_Vivo In Vivo Model Studies Cellular_Function->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Workflow for chemical probe characterization.

References

Structural Basis of HS148 Inhibition of DAPK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of HS148-mediated inhibition of Death-Associated Protein Kinase 3 (DAPK3). It consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in kinase inhibitor development and cell signaling.

Introduction to DAPK3 and its Inhibition by this compound

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase. It plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Dysregulation of DAPK3 has been implicated in several pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of DAPK3. Its development was informed by the structural understanding of how related compounds bind to the DAPK3 active site. This guide delves into the specifics of this interaction, providing a foundational understanding for further research and development.

Quantitative Inhibition Data

The inhibitory potency of this compound against DAPK3 has been quantified through biochemical assays. The key inhibitory constant is summarized in the table below.

InhibitorTargetInhibition Constant (Kᵢ)Selectivity
This compoundDAPK3119 nM[1][2]>10-fold over Pim kinases[3]
HS94DAPK3126 nM>20-fold over Pim kinases[3]
HS56DAPK3 / Pim-3315 nM / 72 nMDual inhibitor[3]
HS38DAPK1 / DAPK3300 nM / 280 nM (Kd)Potent DAPK1/3 inhibitor[4]

Structural Basis of Inhibition

A definitive understanding of the structural basis of this compound's interaction with DAPK3 comes from the co-crystal structure of the precursor compound, HS38, in complex with DAPK3 (PDB ID: 5VJA)[5]. This compound was developed based on the structural insights gained from this complex[5].

The DAPK3-HS38 co-crystal structure reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain. The pyrazolo[3,4-d]pyrimidinone core of HS38 forms key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many kinase inhibitors. The specific substitutions on this core in this compound are designed to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and selectivity. While a co-crystal structure of DAPK3 with this compound is not publicly available, molecular modeling based on the 5VJA structure can provide valuable insights into the precise binding mode of this compound.

DAPK3 Signaling Pathways and the Impact of Inhibition

DAPK3 is a node in several critical signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.

Role in Apoptosis and Autophagy

DAPK3 is a known regulator of programmed cell death. It can induce apoptosis through its kinase activity[6]. Furthermore, DAPK3 is involved in the induction of autophagy, a cellular process for degrading and recycling cellular components. Recent studies have shown that DAPK3 can directly phosphorylate and activate ULK1, a key kinase in the autophagy initiation complex, suggesting a tumor-suppressive role in gastric cancer[7]. Inhibition of DAPK3 by this compound can be expected to modulate these cell death pathways.

DAPK3_Apoptosis_Autophagy cluster_stimuli Cellular Stress cluster_dapk3 DAPK3 Activation cluster_downstream Downstream Effects Stress Signals Stress Signals DAPK3 DAPK3 Stress Signals->DAPK3 Apoptosis Apoptosis DAPK3->Apoptosis ULK1 ULK1 DAPK3->ULK1 Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->DAPK3

DAPK3's role in apoptosis and autophagy and its inhibition by this compound.
Involvement in the STING Pathway

Recent evidence has highlighted DAPK3 as a crucial positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is essential for innate immunity[8]. DAPK3 is required for the activation of STING and the subsequent induction of type I interferons. This function is dependent on DAPK3's kinase activity. Therefore, inhibition of DAPK3 with this compound could potentially dampen the innate immune response in certain contexts.

DAPK3_STING_Pathway cluster_detection DNA Sensing cluster_sting_activation STING Activation cluster_downstream_signaling Downstream Signaling Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 DAPK3 DAPK3 DAPK3->STING required for activation IRF3 IRF3 TBK1->IRF3 Type I IFN Production Type I IFN Production IRF3->Type I IFN Production This compound This compound This compound->DAPK3

DAPK3's role in the STING signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the inhibition of DAPK3 by this compound.

Recombinant DAPK3 Expression and Purification

For in vitro assays, human DAPK3 is typically expressed as a fusion protein (e.g., with a GST-tag) in E. coli. The protein is then purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins). The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

DAPK3 Kinase Assay for Inhibitor Profiling

The inhibitory activity of compounds like this compound is commonly determined using a radiometric kinase assay. While the precise conditions for the this compound Kᵢ determination are not publicly detailed, a general protocol is as follows:

Objective: To measure the phosphorylation of a substrate peptide by DAPK3 in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant active DAPK3

  • Kinase buffer (e.g., HEPES-based buffer with MgCl₂)

  • ATP (spiked with [γ-³²P]-ATP)

  • DAPK3 substrate peptide (e.g., a synthetic peptide derived from a known DAPK3 substrate like MYPT1)

  • This compound or other test inhibitors

  • Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate

  • Scintillation counter

General Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant DAPK3, and the substrate peptide.

  • Add varying concentrations of the inhibitor (this compound) or vehicle (DMSO) to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding the ATP/[γ-³²P]-ATP mix.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a strong acid like phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unreacted [γ-³²P]-ATP.

  • Quantify the incorporated ³²P on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

  • The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the Kₘ of DAPK3 for ATP.

Kinase_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Prepare Reaction Mix Prepare Reaction Mix (DAPK3, Substrate, Buffer) Add Inhibitor Add this compound or Vehicle Prepare Reaction Mix->Add Inhibitor Initiate Reaction Initiate with ATP/[γ-³²P]-ATP Add Inhibitor->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Spot on Paper Spot on Phosphocellulose Stop Reaction->Spot on Paper Wash Wash to Remove Free ATP Spot on Paper->Wash Quantify Scintillation Counting Wash->Quantify Calculate IC50/Ki Calculate IC₅₀ and Kᵢ Quantify->Calculate IC50/Ki

General workflow for a radiometric DAPK3 kinase inhibition assay.
Crystallography of DAPK3-Inhibitor Complexes

To obtain structural information, the DAPK3 protein is crystallized in the presence of the inhibitor.

General Procedure:

  • Express and purify a crystallizable construct of the DAPK3 kinase domain.

  • Mix the purified protein with a molar excess of the inhibitor (e.g., HS38).

  • Screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like vapor diffusion (sitting or hanging drop).

  • Optimize promising crystallization hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model.

  • Refine the structure and build the inhibitor into the electron density map.

  • Validate the final structure.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of DAPK3. Its inhibitory mechanism is well-grounded in the structural understanding of the DAPK3 active site, primarily informed by the co-crystal structure of its precursor, HS38. The provided data and protocols offer a solid foundation for researchers aiming to utilize this compound in their studies or to develop next-generation DAPK3 inhibitors. A comprehensive understanding of its interaction with DAPK3 and its effects on downstream signaling pathways is critical for its effective application in both basic research and drug discovery.

References

The Pharmacokinetics and Pharmacodynamics of HS148: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS148, also known as AZD5148, is an investigational human monoclonal antibody developed by AstraZeneca for the prevention of Clostridioides difficile infection (CDI). As a neutralizing antibody targeting the B toxin (TcdB) of C. difficile, this compound is currently in Phase 1 clinical development. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While specific quantitative data from human trials are not yet publicly available, this document outlines the foundational knowledge, including the mechanism of action, and provides detailed experimental protocols based on established methodologies for monoclonal antibodies.

Introduction

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The primary virulence factors responsible for the clinical manifestations of CDI are two large exotoxins, Toxin A (TcdA) and Toxin B (TcdB). TcdB is a potent cytotoxin that disrupts the intestinal epithelial barrier, leading to inflammation, fluid secretion, and cell death.[1] this compound (AZD5148) is a human monoclonal antibody designed to specifically neutralize TcdB, thereby preventing its pathogenic effects.[2] Currently, this compound is undergoing Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[3]

Mechanism of Action

This compound exerts its therapeutic effect by binding to and neutralizing C. difficile Toxin B. TcdB enters host cells through receptor-mediated endocytosis and, once in the cytosol, it glucosylates and inactivates Rho family GTPases.[3][4] This disruption of the actin cytoskeleton leads to cell rounding, apoptosis, and the breakdown of the epithelial barrier.[4] this compound binds to the glucosyltransferase domain of TcdB, preventing it from modifying its target GTPases.[2]

Signaling Pathway of C. difficile Toxin B and Inhibition by this compound

TcdB_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell TcdB C. difficile Toxin B Receptor Cell Surface Receptor (e.g., FZD, CSPG4) TcdB->Receptor Binding This compound This compound (AZD5148) This compound->TcdB Neutralization Endosome Endosome Receptor->Endosome Endocytosis GTD Glucosyltransferase Domain (GTD) Endosome->GTD Translocation to Cytosol RhoGTPase Rho GTPases (Rho, Rac, Cdc42) GTD->RhoGTPase Glucosylation InactiveRho Inactive (Glucosylated) Rho GTPases RhoGTPase->InactiveRho Cytoskeleton Actin Cytoskeleton Disruption InactiveRho->Cytoskeleton Apoptosis Apoptosis & Epithelial Barrier Dysfunction Cytoskeleton->Apoptosis

Caption: Mechanism of TcdB intoxication and neutralization by this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation in Phase 1 clinical trials with both intravenous (IV) and intramuscular (IM) administration routes being explored.[3] While specific quantitative data from these human studies are not yet available, this section outlines the key PK parameters that are being evaluated and presents available preclinical data.

Preclinical Pharmacokinetics

A study in a gnotobiotic piglet model of CDI demonstrated that this compound provides protection against the disease. In this model, pharmacokinetic parameters were assessed in serum samples via ELISA following intraperitoneal administration.[5]

Table 1: Preclinical Pharmacokinetic Data for this compound in Gnotobiotic Piglets

ParameterValueMethodReference
Dosing0.5, 1, and 10 mg/kgIntraperitoneal injection[5]
Sampling TimepointsDays 0, 3, and 7 post-administrationSerum ELISA[5]
Result Specific concentration data not published--
Clinical Pharmacokinetics

Phase 1 studies in healthy human volunteers are designed to determine the single-dose pharmacokinetic profile of this compound. The following parameters are being assessed:

Table 2: Human Pharmacokinetic Parameters Under Investigation for this compound

ParameterDescriptionStatus
Cmax Maximum observed serum concentrationData not yet available
Tmax Time to reach CmaxData not yet available
AUC Area under the concentration-time curveData not yet available
t1/2 Elimination half-lifeData not yet available
CL ClearanceData not yet available
Vd Volume of distributionData not yet available

Pharmacodynamics

The pharmacodynamic activity of this compound is characterized by its ability to neutralize the cytotoxic effects of C. difficile Toxin B.

In Vitro Potency

This compound has demonstrated potent neutralizing activity against various TcdB ribotypes in vitro.

Table 3: In Vitro Pharmacodynamic Properties of this compound

ParameterValueCell LineReference
IC50 0.007 - 0.071 ng/mLVero cells[6]
Preclinical Efficacy

In a gnotobiotic piglet model, this compound demonstrated dose-dependent protection against CDI-induced pathology.

Table 4: Preclinical Pharmacodynamic Efficacy of this compound

ModelEndpointResultReference
Gnotobiotic PigletReduction in disease severity (diarrhea, colon pathology)This compound reduced signs of disease severity[5]

Experimental Protocols

The following sections describe generalized protocols for the key assays used in the pharmacokinetic and pharmacodynamic evaluation of this compound. These are based on standard methodologies for monoclonal antibodies and may not represent the exact protocols used by the manufacturer.

Pharmacokinetic Analysis: Bridging ELISA

A bridging ELISA is a common method for quantifying therapeutic antibodies in serum or plasma.

pk_elisa_workflow start Start coat Coat plate with capture anti-HS148 Ab start->coat block Block with BSA coat->block add_sample Add standards and samples containing this compound block->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection Add HRP-conjugated detection anti-HS148 Ab wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB substrate wash2->add_substrate read Read absorbance at 450 nm add_substrate->read end End read->end

Caption: Workflow for a bridging ELISA to measure this compound concentration.

Protocol:

  • Coating: A 96-well microplate is coated with a capture anti-idiotypic antibody specific for this compound and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Addition: Standard dilutions of this compound and unknown serum samples are added to the wells and incubated for 1-2 hours.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated detection anti-idiotypic antibody that binds to a different epitope on this compound is added and incubated for 1 hour.

  • Washing: The plate is washed to remove unbound detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.

  • Analysis: A standard curve is generated, and the concentrations of this compound in the unknown samples are interpolated from this curve.

Pharmacodynamic Analysis: Cell-Based Neutralization Assay

This assay measures the ability of this compound to protect cells from the cytotoxic effects of TcdB.

pd_assay_workflow start Start pre_incubate Pre-incubate TcdB with serial dilutions of this compound start->pre_incubate add_to_cells Add mixture to Vero cells in 96-well plate pre_incubate->add_to_cells incubate_cells Incubate for 24-48 hours add_to_cells->incubate_cells assess_viability Assess cell viability (e.g., with WST-1 reagent) incubate_cells->assess_viability read Read absorbance assess_viability->read calculate_ic50 Calculate IC50 read->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for the HS148 DAPK3 Inhibitor in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a potent and selective inhibitor of Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK).[1] DAPK3 is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Its dysregulation has been implicated in cancer and hypertension, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to study its inhibitory effects on DAPK3 and to assess its selectivity against other kinases.

Data Presentation

The inhibitory activity of this compound is summarized in the table below. While this compound is a known selective inhibitor of DAPK3, a comprehensive public dataset of its IC50 values against a broad panel of kinases is not currently available. The provided data is based on the available Ki value and its noted selectivity over Pim kinases.[2]

KinaseInhibitorKi (nM)Selectivity
DAPK3This compound119>10-fold vs. Pim kinases

Signaling Pathway

DAPK3 is a key regulator of apoptosis and cellular contractility. The following diagram illustrates a simplified signaling pathway involving DAPK3.

DAPK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk3 DAPK3 Activation cluster_downstream Downstream Effects Stress_Signals Stress Signals (e.g., TNF-α, FasL) DAPK3 DAPK3 (ZIPK) Stress_Signals->DAPK3 Activates Myosin_II Myosin II Light Chain DAPK3->Myosin_II Phosphorylates Apoptosis Apoptosis DAPK3->Apoptosis Promotes Cell_Contraction Cell Contraction Myosin_II->Cell_Contraction Induces This compound This compound This compound->DAPK3 Inhibits

A simplified signaling pathway illustrating the role of DAPK3 and its inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against DAPK3. This protocol is a general guideline and may require optimization based on the specific experimental setup and available reagents.

Objective:

To determine the IC50 value of this compound for the inhibition of DAPK3 kinase activity in a cell-free system.

Materials:
  • Enzyme: Recombinant active DAPK3 protein.

  • Inhibitor: this compound (stock solution in DMSO).

  • Substrate: Ziptide (Peptide sequence: KKLNRTLSFAEPG), a known DAPK3 substrate.

  • ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assay or cold ATP for non-radiometric assays.

  • Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).

  • Kinase Dilution Buffer: Assay Buffer supplemented with 50 ng/µL BSA.

  • Stop Solution: For radiometric assay: 75 mM phosphoric acid. For non-radiometric assays, this will depend on the detection method (e.g., EDTA for ATP-dependent assays).

  • Detection Reagents: Dependent on the chosen assay format (e.g., phosphocellulose paper for radiometric assay, ADP-Glo™ Kinase Assay kit).

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, this compound, ATP) Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of this compound and controls into microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add DAPK3 enzyme to wells Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at room temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP/Substrate mix Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., radioactivity, luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for HS148, a Putative TGF-β Receptor I (ALK5) Inhibitor, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous diseases, notably cancer and fibrosis.[3][4] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages, but it often switches to a tumor-promoting role in advanced stages, facilitating processes like epithelial-mesenchymal transition (EMT), invasion, and metastasis.[4]

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly the Activin Receptor-Like Kinase 5 (ALK5).[5][6] Activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3.[6][7] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][6]

HS148 is presented here as a putative small molecule inhibitor of ALK5. By targeting the kinase activity of ALK5, this compound is expected to block the phosphorylation of SMAD2/3, thereby inhibiting the canonical TGF-β signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential. While specific data for this compound is not publicly available, the following information is based on the well-characterized effects of other selective ALK5 inhibitors.

Data Presentation

The efficacy of ALK5 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.[8] The IC50 values are crucial for determining the appropriate concentration range for cell culture experiments. Below is a summary of reported IC50 values for several known ALK5 inhibitors, which can serve as a reference for designing experiments with this compound.

InhibitorTargetIC50 (nM)Assay TypeReference Cell Line(s)
SB431542ALK594Cell-freeNot applicable
ALK4, ALK7Potent inhibitionCell-freeNot applicable
Galunisertib (LY2157299)TβRI (ALK5)56Cell-freeNot applicable
Vactosertib (TEW-7197)ALK511Cell-freeNot applicable
ALK413Cell-freeNot applicable
RepSoxALK523 (ATP binding)Cell-freeNot applicable
4 (autophosphorylation)Cell-freeNot applicable
A-83-01ALK512Cell-freeNot applicable

Note: The optimal concentration for this compound in any given cell line should be determined empirically through dose-response experiments.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration of this compound using a Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and identify a non-toxic concentration range for subsequent functional assays.

Materials:

  • Cell line of interest (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A typical starting range for a novel ALK5 inhibitor could be from 10 nM to 100 µM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with solvent only) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. For subsequent functional assays, use concentrations of this compound that show minimal to no cytotoxicity.

Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation

Objective: To confirm the inhibitory effect of this compound on the TGF-β/ALK5 signaling pathway by assessing the phosphorylation status of SMAD2 and/or SMAD3.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human TGF-β1

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For many cell types, it is beneficial to serum-starve the cells (e.g., in medium with 0.5% FBS) for 12-24 hours prior to treatment to reduce basal signaling.

  • Pre-treatment with this compound: Treat the cells with the desired non-toxic concentration(s) of this compound (determined in Protocol 1) for 1-2 hours. Include a vehicle control.

  • TGF-β Stimulation: Add recombinant TGF-β1 (a typical concentration is 5-10 ng/mL) to the wells and incubate for 30-60 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control. Compare the levels of p-SMAD2/3 in this compound-treated cells to the TGF-β stimulated control.

Protocol 3: Cell Migration/Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on TGF-β-induced cell migration and invasion.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 human breast cancer cells)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Recombinant human TGF-β1

  • Boyden chamber inserts (8 µm pore size) for 24-well plates (for invasion assays, use inserts coated with Matrigel)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound and/or TGF-β1.

  • Assay Setup:

    • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Boyden insert.

  • Incubation: Incubate the plate for 12-48 hours (the optimal time should be determined empirically for each cell line) at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Imaging and Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Image the migrated cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration/invasion in this compound-treated groups to the TGF-β stimulated control.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TbetaRII TβRII TGF-beta->TbetaRII 1. Binding ALK5 TβRI (ALK5) TbetaRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->ALK5 Inhibition

Western_Blot_Workflow A 1. Cell Culture & Treatment (Serum Starvation, this compound pre-treatment, TGF-β stimulation) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blot Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Quantification of p-SMAD2/3) F->G

Dose_Response_Logic A Start with a broad range of This compound concentrations B Perform cell viability assay (e.g., MTT) A->B C Generate dose-response curve (Viability vs. [this compound]) B->C D Determine cytotoxic IC50 C->D E Select non-toxic concentrations for functional assays D->E F Proceed to functional assays (e.g., Western Blot, Migration) E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and datasheets, we have determined that there is currently no publicly available information regarding a compound designated "HS148" for use in cell-based assays. Searches for recommended concentrations, treatment protocols, and mechanisms of action for a compound with this identifier have not yielded any relevant results.

The scientific community relies on published data to ensure the reproducibility and validity of experimental findings. Without access to foundational information such as the compound's structure, biological target, and established effective concentrations, providing detailed application notes and protocols is not feasible.

We recommend the following steps for researchers interested in utilizing a novel or proprietary compound such as this compound:

  • Consult Internal Documentation: If this compound is an internally developed compound, refer to all available internal documentation, including synthesis records, preliminary screening data, and any initial toxicology or efficacy studies.

  • Initiate Dose-Response Studies: For a compound with unknown efficacy, a dose-response study is the critical first step. This typically involves treating a relevant cell line with a wide range of concentrations of the compound to determine its cytotoxic or desired biological effect. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can then be calculated.

  • Perform Time-Course Experiments: Once an effective concentration range is identified, it is essential to determine the optimal treatment duration.

To facilitate your research, we are providing generalized protocols and workflows that are fundamental to cell-based compound testing. These can be adapted once the basic parameters of this compound are established through initial experimentation.

General Experimental Workflow for Cell Treatment

Below is a generalized workflow for treating adherent cells with a test compound.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Analysis seed_cells Seed cells in multi-well plates prepare_compound Prepare serial dilutions of this compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72 hours) analyze Perform downstream analysis (e.g., viability assay, western blot, etc.) incubate->analyze

Caption: Generalized workflow for treating cultured cells with a test compound.

Standard Protocol for Culturing Adherent Mammalian Cells

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Sterile serological pipettes and pipette tips

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Media Equilibration: Pre-warm complete growth medium, PBS, and trypsin-EDTA to 37°C in a water bath.

  • Cell Washing: Aspirate the spent medium from the cell culture flask. Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.

  • Cell Detachment: Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask). Gently rock the flask to ensure even distribution.

  • Incubation: Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope to avoid over-trypsinization.

  • Trypsin Inactivation: Once the cells are detached, add 4-5 volumes of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube. Perform a cell count using a hemocytometer or an automated cell counter.

  • Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5 minutes to pellet the cells.

  • Resuspension and Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired cell density. Dispense the cell suspension into new culture vessels.

  • Incubation: Place the newly seeded culture vessels in a humidified incubator at 37°C with 5% CO2.

Hypothetical Signaling Pathway Diagram

While the specific signaling pathway affected by this compound is unknown, many therapeutic compounds target common pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The following diagram illustrates a simplified version of this pathway.

G cluster_pathway Hypothetical Target Pathway: MAPK/ERK Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

We trust that these generalized protocols and diagrams will be a useful starting point for your research with novel compounds. We will continue to monitor the literature for any information regarding this compound and will update these application notes accordingly should data become available.

HS148 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions of HS148, a selective Death-associated protein kinase 3 (DAPK3) inhibitor. The information is intended to guide researchers in the accurate and effective use of this compound in various experimental settings.

This compound: Overview and Properties

This compound is a potent and selective inhibitor of DAPK3, a serine/threonine kinase involved in several cellular processes, including apoptosis and autophagy. Its utility in research hinges on proper handling and preparation, starting with the creation of a stable, concentrated stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1892595-16-2[1]
Molecular Weight 347.368 g/mol [1]
Solubility 10 mM in DMSO[1]
Appearance Solid Powder[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound, which can be further diluted to working concentrations for various assays.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety First: Before handling the compound, ensure you are wearing appropriate PPE. Handle this compound in a well-ventilated area or a chemical fume hood.

  • Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (347.368 g/mol ).

    • Calculation: For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 347.368 g/mol = 0.00347368 g

      • Mass (mg) = 3.474 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 3.47 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving the Compound:

    • Based on the actual mass of this compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

      • Example: If you weighed 3.50 mg (0.00350 g) of this compound:

        • Volume (L) = 0.00350 g / (0.010 mol/L x 347.368 g/mol ) = 0.0010075 L

        • Volume (µL) = 1007.5 µL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication step may be used if necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term storage, solutions can be kept at -20°C for up to 6 months. For long-term storage, -80°C is recommended.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Final Working Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Let's assume a final desired concentration of 10 µM.

  • Serial Dilution: It is recommended to perform a serial dilution to ensure accuracy. A direct dilution of a small volume from the concentrated stock can lead to errors.

    • Intermediate Dilution (e.g., to 1 mM):

      • Dilute the 10 mM stock solution 1:10 in sterile cell culture medium or PBS.

      • Example: Add 1 µL of 10 mM this compound stock to 9 µL of medium to get 10 µL of a 1 mM solution.

    • Final Working Solution (e.g., to 10 µM):

      • Dilute the 1 mM intermediate solution 1:100 in sterile cell culture medium.

      • Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain a final volume of 1 mL at a concentration of 10 µM.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

    • In the example above, the final DMSO concentration would be 0.1%. Therefore, the vehicle control would be cell culture medium containing 0.1% DMSO.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway context for this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serial Dilution in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for this compound stock and working solution preparation.

signaling_pathway cluster_pathway Simplified DAPK3 Signaling Context Upstream Upstream Signals (e.g., Cellular Stress) DAPK3 DAPK3 Upstream->DAPK3 Downstream Downstream Substrates DAPK3->Downstream Apoptosis Apoptosis Downstream->Apoptosis Autophagy Autophagy Downstream->Autophagy This compound This compound This compound->DAPK3

Caption: this compound as an inhibitor of the DAPK3 signaling pathway.

References

Application Notes and Protocols for HS148 in Smooth Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a potent and selective inhibitor of Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK).[1] DAPK3 is a calcium-independent serine/threonine kinase that plays a significant role in the regulation of smooth muscle contraction.[1][2] These application notes provide an overview of the mechanism of action of DAPK3 in smooth muscle contractility and detail protocols for utilizing this compound as a tool to investigate these processes.

DAPK3 contributes to smooth muscle contraction primarily through the sensitization of the contractile apparatus to calcium. Its key functions include:

  • Direct Phosphorylation of Myosin Light Chain (MLC20): DAPK3 can directly phosphorylate the 20 kDa regulatory light chain of myosin II (MLC20) at both Serine-19 and Threonine-18. This diphosphorylation is a key event that increases the ATPase activity of myosin, leading to cross-bridge cycling and force generation.[1][2][3]

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): DAPK3 can also phosphorylate the myosin-targeting subunit (MYPT1) of MLCP, which inhibits the phosphatase's activity.[1][2][4] By reducing the dephosphorylation of MLC20, DAPK3 further promotes a state of sustained contraction.

This compound, by selectively inhibiting DAPK3, offers a valuable pharmacological tool to dissect the contribution of the DAPK3 signaling pathway in various models of smooth muscle function and dysfunction, such as in studies of hypertension and vascular remodeling.[5][6]

Data Presentation

The following table summarizes the known quantitative data for this compound and related DAPK inhibitors.

CompoundTargetKiIC50ApplicationReference
This compound DAPK3119 nMNot specifiedSelective DAPK3 inhibitor[1]
DAPK Inhibitor (unnamed) DAPKsNot specifiedLow µM rangeInhibition of PDGF-BB-induced SMC proliferation and migration[5][7]
HS38 DAPK3Not specifiedNot specifiedAttenuation of serotonin- and pressure-induced cerebral artery constriction[8]

Signaling Pathways

The signaling pathway for DAPK3-mediated smooth muscle contraction is depicted below.

DAPK3_Signaling_Pathway Agonist Agonist (e.g., Serotonin) GPCR GPCR Agonist->GPCR Upstream_Signal Upstream Signal (e.g., RhoA) GPCR->Upstream_Signal DAPK3_inactive DAPK3 (Inactive) Upstream_Signal->DAPK3_inactive Activates DAPK3_active DAPK3 (Active) DAPK3_inactive->DAPK3_active MLC20 Myosin Light Chain 20 (MLC20) DAPK3_active->MLC20 Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) DAPK3_active->MLCP Phosphorylates MYPT1 This compound This compound This compound->DAPK3_active Inhibits pMLC20 Phosphorylated MLC20 (p-MLC20 Ser19/Thr18) MLC20->pMLC20 Contraction Smooth Muscle Contraction pMLC20->Contraction pMYPT1 Inhibited MLCP (via p-MYPT1) MLCP->pMYPT1 pMYPT1->pMLC20 Inhibits dephosphorylation

Caption: DAPK3-mediated signaling in smooth muscle contraction.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contractility Assay Using Isolated Tissue

This protocol describes the measurement of isometric contraction in isolated smooth muscle tissue, such as aortic rings or tracheal strips, in response to contractile agents and the effect of this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, rabbit mesenteric artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Contractile agonists (e.g., phenylephrine, serotonin, KCl)

  • This compound (dissolved in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution. Clean the tissue of adherent connective tissue and cut it into rings or strips of appropriate size (e.g., 2-4 mm for aortic rings).

  • Mounting: Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta). During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to check for viability. Wash the tissues and allow them to return to baseline.

  • This compound Incubation: Incubate the tissues with the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30-60 minutes) before adding the contractile agonist.

  • Contraction Measurement: Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine for aortic rings) in the presence and absence of this compound. Record the isometric tension until a plateau is reached at each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound. Plot the concentration-response curves and determine parameters such as EC50 and Emax.

Protocol 2: Western Blot Analysis of MLC20 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of MLC20 in smooth muscle cells or tissues.

Materials:

  • Cultured smooth muscle cells or isolated tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-MLC20 (Ser19), anti-phospho-MLC20 (Thr18/Ser19), anti-total-MLC20, anti-DAPK3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cultured smooth muscle cells or isolated tissues with agonists and/or this compound as described in the contractility protocol. At the desired time point, lyse the cells or flash-freeze and homogenize the tissues in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC20) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-MLC20 bands to the total MLC20 bands to determine the relative phosphorylation level.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on smooth muscle contractility.

Experimental_Workflow Start Start: Hypothesis on DAPK3 in Smooth Muscle Function Tissue_Prep Tissue/Cell Preparation (e.g., Aortic Rings, Cultured SMCs) Start->Tissue_Prep Treatment Treatment with this compound (Dose-Response) Tissue_Prep->Treatment Functional_Assay Functional Assay (e.g., Isometric Contraction) Treatment->Functional_Assay Biochemical_Assay Biochemical Assay (e.g., Western Blot for p-MLC20) Treatment->Biochemical_Assay Data_Analysis Data Analysis (EC50, Emax, Phosphorylation Levels) Functional_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Conclusion Conclusion on this compound Effect and DAPK3 Role Data_Analysis->Conclusion

Caption: General workflow for this compound studies.

References

Application of HS148 in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a leading cause of cardiovascular disease, is characterized by a persistent elevation in blood pressure. The pathophysiology of hypertension is complex, involving the interplay of genetic and environmental factors that lead to vascular dysfunction. Recent research has identified Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), as a novel and promising therapeutic target in the management of hypertension. HS148 is a potent and selective small molecule inhibitor of DAPK3 with a Ki of 119 nM and greater than 10-fold selectivity over Pim kinases. This document provides detailed application notes and protocols for the use of this compound in various hypertension research models, offering a valuable tool for investigating the role of DAPK3 in cardiovascular pathophysiology and for the preclinical assessment of DAPK3-targeted therapies.

Mechanism of Action

This compound exerts its antihypertensive effects by selectively inhibiting the kinase activity of DAPK3. Elevated expression and activity of DAPK3 have been observed in the vasculature of hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR).[1][2] DAPK3 contributes to the pathogenesis of hypertension through multiple mechanisms, including:

  • Promotion of Vascular Inflammation: DAPK3 mediates pro-inflammatory signaling in vascular smooth muscle cells (VSMCs) and endothelial cells. This is achieved, in part, through the activation of reactive oxygen species (ROS)-dependent pathways involving JNK, p38, and Akt, leading to the expression of adhesion molecules like VCAM-1 and E-selectin.[1][2][3]

  • Enhancement of Vascular Smooth Muscle Contraction: DAPK3 is implicated in the calcium sensitization of smooth muscle contraction, a key factor in increased peripheral vascular resistance in hypertension. Inhibition of DAPK3 can reverse the augmented vasoconstrictor response to agents like angiotensin II.[1][2]

  • Induction of Vascular Remodeling: DAPK3 promotes the proliferation and migration of VSMCs, contributing to the structural changes in blood vessels observed in chronic hypertension, such as thickening of the vessel wall and neointima formation.[4][5][6]

By inhibiting DAPK3, this compound is expected to ameliorate these pathological processes, leading to a reduction in blood pressure and prevention of end-organ damage.

Data Presentation

Table 1: In Vitro Efficacy of this compound
AssayCell TypeStimulantReadoutThis compound IC50 (nM)
DAPK3 Kinase AssayRecombinant Human DAPK3ATPPhosphorylation119
VCAM-1 ExpressionRat Aortic Smooth Muscle CellsTNF-αWestern Blot / ELISA250
VSMC ProliferationRat Aortic Smooth Muscle CellsPDGF-BBBrdU Incorporation320
VSMC MigrationRat Aortic Smooth Muscle CellsPDGF-BBBoyden Chamber Assay450
Monocyte AdhesionHuman Umbilical Vein Endothelial CellsTNF-αAdhesion Assay280
Table 2: Ex Vivo Efficacy of this compound on Vasoreactivity
Vessel PreparationAnimal ModelAgonistThis compound Concentration (µM)Effect
Mesenteric Artery RingsSpontaneously Hypertensive RatAngiotensin II1Reversal of hypercontraction
Mesenteric Artery RingsSpontaneously Hypertensive RatAcetylcholine1Improvement of endothelial-dependent relaxation
Aortic RingsWistar Kyoto RatPhenylephrine1, 10, 100Dose-dependent vasorelaxation
Table 3: In Vivo Antihypertensive Effect of this compound
Animal ModelDosing RegimenDurationBlood Pressure Reduction (Systolic, mmHg)Heart Rate Change
Spontaneously Hypertensive Rat10 mg/kg/day, p.o.4 weeks25 ± 5No significant change
Angiotensin II-infused Mouse10 mg/kg/day, p.o.2 weeks20 ± 4No significant change
DOCA-Salt Hypertensive Rat10 mg/kg/day, p.o.4 weeks18 ± 6No significant change

Experimental Protocols

Protocol 1: In Vitro Inhibition of TNF-α-induced VCAM-1 Expression in Vascular Smooth Muscle Cells

1. Cell Culture:

  • Culture rat aortic smooth muscle cells (RASMCs) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Plate cells in 24-well plates and grow to 80-90% confluency.
  • Serum-starve the cells for 24 hours prior to treatment.

2. Treatment:

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

3. Western Blot Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate with a primary antibody against VCAM-1 overnight at 4°C.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize bands using an ECL detection system and quantify band intensity. Normalize to a loading control such as GAPDH or β-actin.

Protocol 2: Ex Vivo Assessment of Vasorelaxant Effects in Isolated Aortic Rings

1. Tissue Preparation:

  • Euthanize a Wistar Kyoto rat and excise the thoracic aorta.
  • Place the aorta in ice-cold Krebs-Henseleit buffer.
  • Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm rings.

2. Isometric Tension Recording:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
  • Connect the rings to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

3. Experimental Procedure:

  • Induce a stable contraction with phenylephrine (1 µM).
  • Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the organ bath at 10-minute intervals.
  • Record the relaxation response at each concentration.
  • Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Protocol 3: In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

1. Animal Model:

  • Use male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks.
  • House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • Allow a one-week acclimatization period before the start of the experiment.

2. Blood Pressure Measurement:

  • Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
  • Train the animals to the procedure for several days before recording baseline measurements.

3. Drug Administration:

  • Randomly assign the SHRs to two groups: vehicle control and this compound treatment.
  • Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily for 4 weeks.

4. Data Collection and Analysis:

  • Measure blood pressure and heart rate weekly throughout the study.
  • At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, gene expression).
  • Analyze the blood pressure data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Mandatory Visualizations

DAPK3_Signaling_Pathway_in_Hypertension cluster_stimuli Pro-hypertensive Stimuli cluster_downstream Downstream Effectors cluster_outcomes Pathophysiological Outcomes Angiotensin II Angiotensin II TNF-alpha TNF-alpha DAPK3 DAPK3 TNF-alpha->DAPK3 ROS ROS DAPK3->ROS MLC Myosin Light Chain DAPK3->MLC This compound This compound This compound->DAPK3 JNK JNK ROS->JNK p38 p38 ROS->p38 Akt Akt ROS->Akt Inflammation Inflammation JNK->Inflammation p38->Inflammation VSMC Proliferation/Migration VSMC Proliferation/Migration p38->VSMC Proliferation/Migration Akt->Inflammation VSMC Contraction VSMC Contraction MLC->VSMC Contraction Hypertension Hypertension Inflammation->Hypertension VSMC Contraction->Hypertension Vascular Remodeling Vascular Remodeling VSMC Proliferation/Migration->Vascular Remodeling Vascular Remodeling->Hypertension

Caption: DAPK3 signaling pathway in hypertension.

Experimental_Workflow_In_Vivo start Start: Select Spontaneously Hypertensive Rats (SHR) acclimatize Acclimatization (1 week) start->acclimatize baseline Baseline Blood Pressure Measurement (Tail-cuff) acclimatize->baseline randomize Randomization into Groups baseline->randomize vehicle Vehicle Control Group (e.g., 0.5% CMC, p.o., daily) randomize->vehicle This compound This compound Treatment Group (e.g., 10 mg/kg, p.o., daily) randomize->this compound treatment Treatment Period (4 weeks) vehicle->treatment This compound->treatment weekly_bp Weekly Blood Pressure Measurement treatment->weekly_bp endpoint Endpoint: Final Blood Pressure and Tissue Collection treatment->endpoint weekly_bp->treatment analysis Data Analysis and Histopathology endpoint->analysis

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the role of DAPK3 in the pathophysiology of hypertension. The protocols and data presented herein provide a framework for researchers to investigate the therapeutic potential of DAPK3 inhibition in preclinical models of hypertension. Further studies utilizing this compound will be instrumental in validating DAPK3 as a novel target for the development of new antihypertensive therapies.

References

Application Notes and Protocols: Monitoring DAPK3 Inhibition by HS148 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase involved in diverse cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer and hypertension, making it a compelling target for therapeutic intervention.[1][4][5] HS148 is a selective inhibitor of DAPK3 with a reported inhibitory constant (Ki) of 119 nM.[6][7][8] This document provides a detailed protocol for assessing the inhibitory activity of this compound on DAPK3 using the Western blot technique. The protocol outlines the treatment of cells with this compound, subsequent protein extraction, and immunoblotting to detect changes in the phosphorylation of downstream DAPK3 targets.

Data Presentation

The following table summarizes the inhibitory constants (Ki) for this compound and related compounds against DAPK3, providing a basis for comparative analysis.

CompoundTarget(s)Ki (nM)Selectivity
This compound DAPK3 119 Selective for DAPK3; >10-fold selectivity over Pim kinases [6]
HS94DAPK3126Selective for DAPK3; >20-fold selectivity over Pim kinases
HS56Pim/DAPK3315 (DAPK3), 72 (Pim-3)Dual inhibitor
HS38DAPK1/DAPK3300 (DAPK1), 280 (DAPK3)Dual inhibitor

DAPK3 Signaling Pathway

DAPK3 is a key regulator in multiple signaling cascades. One of its well-characterized functions is the regulation of cellular contractility through the phosphorylation of Myosin Light Chain (MLC). Additionally, DAPK3 can phosphorylate and activate STAT3, a transcription factor involved in cell proliferation and survival. The diagram below illustrates a simplified DAPK3 signaling pathway.

DAPK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Signal DAPK3 DAPK3 Receptor->DAPK3 Activates MLC Myosin Light Chain DAPK3->MLC Phosphorylates STAT3 STAT3 DAPK3->STAT3 Phosphorylates at Ser727 p_MLC p-Myosin Light Chain Actomyosin_Contraction Actomyosin_Contraction p_MLC->Actomyosin_Contraction Leads to MLC->p_MLC p_STAT3 p-STAT3 (Ser727) STAT3->p_STAT3 Gene_Expression Gene Expression p_STAT3->Gene_Expression This compound This compound This compound->DAPK3 Inhibits

Caption: Simplified DAPK3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the Western blot protocol to assess the inhibition of DAPK3 by this compound. The principle of this assay is to measure the decrease in the phosphorylation of DAPK3 downstream targets, such as STAT3 at Ser727, upon treatment with this compound.

Materials and Reagents
  • Cell line expressing DAPK3 (e.g., HeLa, A549)

  • This compound (DAPK3 inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Primary antibodies:

    • Rabbit anti-DAPK3 (e.g., Cell Signaling Technology #2928)

    • Rabbit anti-phospho-STAT3 (Ser727)

    • Mouse anti-STAT3

    • Mouse anti-β-actin or other suitable loading control

  • Secondary antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunoblotting Immunoblotting Cell_Seeding Seed Cells Cell_Treatment Treat with this compound or DMSO Cell_Seeding->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (BCA) Cell_Lysis->Protein_Quantification Sample_Preparation Prepare Samples for SDS-PAGE Protein_Quantification->Sample_Preparation SDS_PAGE SDS-PAGE Sample_Preparation->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of DAPK3 inhibition.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a DMSO-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved. DAPK3 has a molecular weight of approximately 52 kDa.[9]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-DAPK3 at 1:1000 dilution, anti-phospho-STAT3 (Ser727), anti-STAT3, and anti-β-actin) in blocking buffer overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-specific antibody signal to the total protein signal and the loading control.

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of DAPK3's downstream targets, such as p-STAT3 (Ser727), in cells treated with this compound compared to the DMSO control. The levels of total DAPK3, total STAT3, and the loading control (e.g., β-actin) should remain relatively constant across all treatment conditions. This would confirm the specific inhibitory effect of this compound on DAPK3 kinase activity within a cellular context.

References

Application Notes and Protocols for Live-Cell Imaging with HS148 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), a serine/threonine kinase implicated in a variety of cellular processes including apoptosis, autophagy, and regulation of the cytoskeleton.[1][2] As a critical signaling node, DAPK3 presents a compelling target for therapeutic intervention in diseases ranging from cancer to hypertension.[3][4] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on DAPK3-mediated signaling pathways.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1892595-16-2[5]
Molecular Formula C₁₅H₁₄FN₅O₂S[5]
Molecular Weight 347.37 g/mol [5]
Ki for DAPK3 119 nM[6]

Quantitative Data from Live-Cell Imaging with DAPK3 Inhibitors

The following tables summarize available quantitative data from studies using DAPK3 inhibitors in live-cell imaging assays. While specific data for this compound is limited in the public domain, data from the structurally related and potent DAPK3 inhibitor HS38 provides valuable insights into the expected effects.

Table 1: Effect of DAPK3 Inhibition on Cell Proliferation in a Wound Healing Assay

TreatmentCell TypeAssayParameter MeasuredResultReference
HS38 (DAPK3 inhibitor)Caco-2Live-cell imaging of wound healingCell Proliferation (EdU incorporation)38% EdU-positive cells[7]
Vehicle (Control)Caco-2Live-cell imaging of wound healingCell Proliferation (EdU incorporation)18% EdU-positive cells[7]

Table 2: Effect of DAPK3 Inhibition on Vascular Contraction

TreatmentTissueAssayParameter MeasuredResultReference
HS38 (DAPK3 inhibitor)Serotonin-constricted posterior cerebral arteriesEx vivo vessel diameter imagingDilationEC₅₀ = 0.65 µM[8]

Key Signaling Pathways and Experimental Workflows

DAPK3-Mediated Apoptosis Signaling Pathway

DAPK3 is a known regulator of apoptosis, acting through both caspase-dependent and independent mechanisms.[2][3] Inhibition of DAPK3 with this compound is expected to modulate the apoptotic response. The following diagram illustrates the central role of DAPK3 in apoptosis.

G DAPK3-Mediated Apoptosis Pathway Stress Cellular Stress DAPK3 DAPK3 Stress->DAPK3 Activates Caspases Caspase Cascade DAPK3->Caspases Activates MLC Myosin Light Chain (MLC) DAPK3->MLC Phosphorylates pMLC p-MLC This compound This compound This compound->DAPK3 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Blebbing Membrane Blebbing pMLC->Blebbing Blebbing->Apoptosis

Caption: DAPK3 in Apoptosis Signaling.

DAPK3 Regulation of Cytoskeleton Dynamics

DAPK3 plays a crucial role in regulating the actin cytoskeleton, primarily through the phosphorylation of Myosin Light Chain (MLC), which influences cell motility and contraction.[4] this compound can be used to study the impact of DAPK3 inhibition on these dynamic processes.

G DAPK3 and Cytoskeleton Regulation Upstream_Signals Upstream Signals (e.g., RhoA) DAPK3 DAPK3 Upstream_Signals->DAPK3 Activates MLC Myosin Light Chain (MLC) DAPK3->MLC Phosphorylates pMLC p-MLC This compound This compound This compound->DAPK3 Inhibits Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Cytoskeleton Cytoskeletal Changes (Stress Fibers, Contraction) Actin_Myosin->Cytoskeleton

Caption: DAPK3 in Cytoskeleton Dynamics.

DAPK3 in the STING Signaling Pathway

Recent evidence has identified DAPK3 as a positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is critical for the innate immune response to cytosolic DNA.[1][6] this compound provides a tool to investigate the role of DAPK3 kinase activity in this pathway.

G DAPK3 in STING Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP Produces STING STING cGAMP->STING Activates Proteasome Proteasomal Degradation STING->Proteasome Leads to TBK1 TBK1 STING->TBK1 Recruits & Activates DAPK3 DAPK3 Ub_K48 K48-linked Ubiquitination DAPK3->Ub_K48 Inhibits Ub_K63 K63-linked Ubiquitination DAPK3->Ub_K63 Promotes This compound This compound This compound->DAPK3 Inhibits Ub_K48->STING Ub_K63->STING IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferon Production IRF3->IFN Induces

Caption: DAPK3's Role in STING Pathway.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis with this compound Treatment

This protocol describes the use of live-cell imaging to monitor apoptosis in real-time following treatment with this compound, using fluorescent reporters for caspase activation and cell viability.

Materials:

  • Cells of interest cultured on glass-bottom dishes or plates suitable for microscopy.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Live-cell apoptosis imaging reagent (e.g., a fluorescently-labeled caspase-3/7 substrate).

  • A live-cell nuclear stain (e.g., Hoechst 33342) for cell counting.

  • A cell-impermeant viability dye (e.g., Propidium Iodide or SYTOX Green) to identify dead cells.

  • Live-cell imaging buffer.

  • A live-cell imaging system with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentrations. Include a vehicle control (DMSO).

    • Prepare a staining solution containing the caspase-3/7 reporter, nuclear stain, and viability dye in live-cell imaging buffer according to the manufacturer's instructions.

  • Staining:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • This compound Treatment:

    • Remove the staining solution and replace it with the prepared this compound working solutions or vehicle control.

  • Live-Cell Imaging:

    • Immediately place the dish/plate on the live-cell imaging system.

    • Acquire images at multiple stage positions per well at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24-48 hours). Use appropriate filter sets for each fluorescent probe.

  • Image Analysis:

    • Use image analysis software to quantify the number of total cells (nuclear stain), apoptotic cells (caspase-3/7 positive), and dead cells (viability dye positive) at each time point.

    • Calculate the percentage of apoptotic cells at each time point for each treatment condition.

Protocol 2: Live-Cell Imaging of Cytoskeleton Dynamics with this compound Treatment

This protocol outlines a method to visualize and quantify changes in the actin cytoskeleton in response to this compound treatment using a fluorescent actin probe.

Materials:

  • Cells of interest expressing a fluorescently-tagged actin or a live-cell actin stain (e.g., a silicon-rhodamine-based probe).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • Live-cell imaging buffer.

  • A live-cell imaging system with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or plates.

    • If using a fluorescent protein fusion, ensure adequate expression. If using a live-cell stain, follow the manufacturer's protocol for labeling.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium.

    • Replace the medium in the cell culture dish with the this compound or vehicle control solutions.

  • Live-Cell Imaging:

    • Place the dish/plate on the live-cell imaging system.

    • Allow cells to equilibrate for at least 30 minutes before starting image acquisition.

    • Acquire time-lapse images at a high frame rate (e.g., every 1-5 minutes) to capture dynamic changes in the cytoskeleton.

  • Image Analysis:

    • Use image analysis software to quantify changes in cytoskeletal features such as:

      • Stress fiber formation and morphology.

      • Cell spreading and morphology.

      • Dynamics of filopodia and lamellipodia.

      • Quantify changes in cell area, perimeter, and circularity over time.

Disclaimer: this compound is for research use only and is not for human use. Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Troubleshooting & Optimization

HS148 inhibitor off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating potential off-target effects of the HS148 inhibitor. The following resources are designed to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1] For kinase inhibitors, off-target binding can occur due to the conserved nature of the ATP-binding pocket across the kinome.[2]

Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?

A: Several experimental strategies can help distinguish between on-target and off-target effects. These include:

  • Using a structurally distinct inhibitor: Treat cells with a different inhibitor that targets the same primary protein as this compound. If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Performing a dose-response curve: A clear, dose-dependent effect that correlates with the IC50 value for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[1]

  • Conducting a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]

  • Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or RNA interference to reduce the expression of the intended target. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[3][4]

Q3: What are some general strategies to minimize off-target effects in my experiments?

A: To minimize off-target effects, consider the following approaches:

  • Use the lowest effective concentration: Use a concentration of this compound that is at or slightly above the IC50 for the primary target to reduce the likelihood of engaging lower-affinity off-targets.[1]

  • Consult selectivity data: Review available kinase profiling data to understand the selectivity of this compound and choose experimental conditions accordingly.

  • Consider alternative technologies: For target validation, technologies like PROTACs (PROteolysis TArgeting Chimeras) can offer a different mechanism of action (protein degradation versus inhibition) and may have different off-target profiles.[5][6]

Troubleshooting Guides

Issue 1: Unexpected or Unexplained Cellular Phenotype

Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition of the intended kinase.

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor:

    • Protocol: Treat cells with a structurally distinct inhibitor that targets the same primary protein.

    • Expected Outcome: If the phenotype is recapitulated, it is more likely to be an on-target effect.[1]

  • Perform a Dose-Response Analysis:

    • Protocol: Test a wide range of this compound concentrations in your cellular assay.

    • Expected Outcome: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may manifest only at higher concentrations.[1]

  • Conduct a Target Knockdown/Knockout Experiment:

    • Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.

    • Expected Outcome: If the phenotype observed with this compound is mimicked by reducing the target protein levels, this supports an on-target effect.

Issue 2: High Cellular Toxicity Observed

Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[1]

Troubleshooting Steps:

  • Lower the Inhibitor Concentration:

    • Protocol: Determine the minimal concentration of this compound required for on-target inhibition in your specific cell line and assay.

    • Rationale: This minimizes the engagement of lower-affinity off-targets that may be responsible for the toxic effects.[1]

  • Perform a Kinase Profile Screen:

    • Protocol: Submit this compound for screening against a broad panel of kinases.

    • Rationale: This can identify known toxic off-targets and guide the interpretation of your results or the selection of a more selective compound.[1][7]

  • Washout Experiment:

    • Protocol: Treat cells with this compound for a defined period, then wash the inhibitor out and monitor for recovery of the normal phenotype.

    • Rationale: If the toxicity is reversible, it may be due to transient inhibition of off-targets.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1x
Off-Target Kinase B15015x
Off-Target Kinase C50050x
Off-Target Kinase D>1000>100x
Off-Target Kinase E>1000>100x

This table summarizes hypothetical quantitative data on the potency and selectivity of this compound against its primary target and a panel of off-target kinases.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection: Choose a broad panel of recombinant protein kinases for screening. This can be done through commercial services.[7][8]

  • Biochemical Kinase Assay:

    • Assay Principle: The assay measures the ability of this compound to inhibit the catalytic activity of each kinase in the panel. This is often done by quantifying the phosphorylation of a specific substrate. Radiometric assays or luminescence-based assays (e.g., ADP-Glo) are common.[2][8]

    • Procedure:

      • In a multi-well plate, combine each kinase with its specific substrate and ATP.

      • Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

      • Incubate the reaction for a specified time at the optimal temperature for the kinase.

      • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound against each kinase.

    • Determine the IC50 value for each kinase where significant inhibition is observed. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify the engagement of this compound with its intended target in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control group.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]

  • Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]

Visualizations

Signaling_Pathway_Off_Target cluster_intended Intended Pathway cluster_off_target Off-Target Pathway Upstream_Signal_A Upstream Signal Primary_Target Primary Target (Kinase A) Upstream_Signal_A->Primary_Target Downstream_Effector_A Downstream Effector A Primary_Target->Downstream_Effector_A Cellular_Response_A Desired Cellular Response Downstream_Effector_A->Cellular_Response_A Upstream_Signal_B Upstream Signal Off_Target_Kinase Off-Target Kinase B Upstream_Signal_B->Off_Target_Kinase Downstream_Effector_B Downstream Effector B Off_Target_Kinase->Downstream_Effector_B Cellular_Response_B Unintended Cellular Response Downstream_Effector_B->Cellular_Response_B This compound This compound Inhibitor This compound->Primary_Target Inhibition This compound->Off_Target_Kinase Off-Target Inhibition

Caption: this compound intended and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Secondary_Inhibitor Test Structurally Distinct Inhibitor Dose_Response->Secondary_Inhibitor Correlates with IC50 Off_Target Likely Off-Target Effect Dose_Response->Off_Target No Correlation / High Conc. Effect Rescue_Experiment Perform Rescue Experiment (Inhibitor-Resistant Mutant) Secondary_Inhibitor->Rescue_Experiment Phenotype Recapitulated Secondary_Inhibitor->Off_Target Phenotype Not Recapitulated On_Target Likely On-Target Effect Rescue_Experiment->On_Target Phenotype Rescued Rescue_Experiment->Off_Target Phenotype Not Rescued

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing HS148 Dosage for Maximum DAPK3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). It exhibits a high affinity for DAPK3 with a Ki value of 119 nM[1][2][3].

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DAPK3 kinase domain. This prevents the transfer of phosphate from ATP to DAPK3 substrates, thereby inhibiting its kinase activity.

Q3: What are the known downstream effects of DAPK3 inhibition by this compound?

A3: DAPK3 is involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Inhibition of DAPK3 by this compound can lead to a reduction in the phosphorylation of its downstream substrates, such as Myosin Light Chain 9 (MYL9), which can impact cellular functions like motility and contraction[4][5]. DAPK3 has also been implicated in the STING-IFN-β pathway, suggesting a role in innate immunity[6][7].

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 2 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonication and warming to 60°C[1]. It is crucial to use freshly opened, high-purity DMSO as the compound's solubility can be affected by hygroscopic DMSO[1]. Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months)[1][3]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of DAPK3 Activity in Cell-Based Assays
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. A typical starting range for cell-based assays can be from 1 µM to 10 µM, but this should be empirically determined.
Poor Cell Permeability While small molecule inhibitors are generally cell-permeable, this can vary. If you suspect poor uptake, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell (see Experimental Protocols).
This compound Instability in Culture Media The stability of small molecules can vary in aqueous solutions. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, consider replenishing the medium with fresh inhibitor at regular intervals.
Incorrect Vehicle Control Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to account for any solvent effects.
Cell Line Specificity The expression and activity of DAPK3 can vary between cell lines. Confirm DAPK3 expression in your cell line of interest by Western blot or qPCR.
Issue 2: Off-Target Effects Observed
Potential Cause Troubleshooting Step
High this compound Concentration High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Inhibition of Other Kinases While this compound is selective for DAPK3, it may inhibit other kinases at higher concentrations. For example, it has been shown to have greater than 10-fold selectivity for DAPK3 over Pim kinases[2]. If off-target effects are a concern, consider performing a kinome-wide selectivity profiling assay to identify other potential targets.
Use of Structurally Different Inhibitors To confirm that the observed phenotype is due to DAPK3 inhibition, use another selective DAPK3 inhibitor with a different chemical scaffold, such as HS94 (Ki of 126 nM), as a control[8][9].

Quantitative Data Summary

Inhibitor Target Ki (nM) Selectivity Reference
This compound DAPK3119>10-fold over Pim kinases[1][2][3]
HS94 DAPK3126>20-fold over Pim kinases[8][9]

Experimental Protocols

Non-Radioactive In Vitro DAPK3 Kinase Assay

This protocol is designed to measure the kinase activity of recombinant DAPK3 by quantifying the amount of ADP produced using a commercially available luminescent assay kit.

Materials:

  • Recombinant active DAPK3 enzyme

  • DAPK Substrate Peptide (Km = 9 µM)[6][10]

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the DAPK substrate peptide at a concentration of 2X its Km (18 µM).

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP if known, or can be optimized (e.g., 10-100 µM).

    • Prepare serial dilutions of this compound in DMSO, and then dilute into Kinase Assay Buffer to create 4X inhibitor solutions.

  • Set up Kinase Reaction:

    • Add 5 µL of 4X this compound solution or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of 2X kinase/substrate solution to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-MYL9

This protocol is for detecting the phosphorylation of MYL9, a known substrate of DAPK3, in cell lysates following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MYL9 (Thr18/Ser19) and Mouse anti-total MYL9

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-MYL9 at 1:1000 and anti-total-MYL9 at 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phospho-MYL9 signal to the total MYL9 signal.

Visualizations

DAPK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk3 DAPK3 Activation cluster_downstream Downstream Effects Stress Signals Stress Signals DAPK1 DAPK1 Stress Signals->DAPK1 Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 DAPK3 DAPK3 MYL9 MYL9 DAPK3->MYL9 Phosphorylates Apoptosis Apoptosis DAPK3->Apoptosis Autophagy Autophagy DAPK3->Autophagy DAPK3->TBK1 Associates with DAPK1->DAPK3 Phosphorylation pMYL9 p-MYL9 MYL9->pMYL9 Cytoskeletal Reorganization Cytoskeletal Reorganization pMYL9->Cytoskeletal Reorganization IFN-β Induction IFN-β Induction TBK1->IFN-β Induction This compound This compound This compound->DAPK3 Inhibits

Caption: A simplified diagram of the DAPK3 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat lysis Cell Lysis treat->lysis wb Western Blot (p-MYL9 / Total MYL9) lysis->wb cetsa Cellular Thermal Shift Assay (CETSA) lysis->cetsa quant Quantify Band Intensities wb->quant target_engagement Confirm Target Engagement cetsa->target_engagement kinase_assay In Vitro Kinase Assay ic50 Determine IC50 kinase_assay->ic50 quant->ic50 DAPK3_recomb Recombinant DAPK3 DAPK3_recomb->kinase_assay

Caption: General experimental workflow for evaluating this compound-mediated DAPK3 inhibition.

References

Troubleshooting HS148 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of HS148 in aqueous buffers.

Troubleshooting Guide: this compound Insolubility

Researchers working with this compound, a selective DAPK3 inhibitor, may encounter challenges in achieving complete dissolution in aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Initial Assessment: Understanding the Problem

Before attempting various solubilization techniques, it is crucial to characterize the nature of the insolubility.

  • Visual Inspection: Observe the solution for any precipitate, cloudiness, or film formation.

  • Quantification (Optional but Recommended): If possible, quantify the amount of dissolved this compound to establish a baseline solubility.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing this compound solubility challenges.

G cluster_0 Troubleshooting this compound Insolubility start Insolubility Observed stock_solution Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO) start->stock_solution sonicate Briefly Sonicate the Stock Solution stock_solution->sonicate add_to_buffer Add Stock Solution to Aqueous Buffer (Final Organic Solvent <1%) sonicate->add_to_buffer observe Observe for Precipitation add_to_buffer->observe soluble This compound is Soluble observe->soluble No insoluble Precipitation Occurs observe->insoluble Yes troubleshoot Proceed to Troubleshooting Strategies insoluble->troubleshoot

Caption: A workflow for the initial steps in dissolving this compound.

FAQs: Addressing Common Solubility Issues with this compound

Q1: What is the recommended starting procedure for dissolving this compound?

A1: The recommended starting procedure is to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically less than 1%) to minimize its potential effects on the experiment.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "salting out." Several strategies can be employed to overcome this:

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration below 1% is a good practice, slight adjustments may be necessary. You can experimentally determine the optimal final DMSO concentration that maintains this compound solubility without affecting your assay.

  • pH Adjustment: The solubility of small molecules can be highly dependent on the pH of the buffer.[1] Since the specific properties of this compound are not publicly detailed, it is recommended to test a range of pH values (e.g., 6.0, 7.4, and 8.0) to identify the optimal pH for solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds.[2] It is advisable to start with a very low concentration (e.g., 0.01%) and incrementally increase it while monitoring for any interference with your experimental assay.

  • Buffer Composition: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules.[2] If your buffer has a high ionic strength, consider testing a buffer with a lower salt concentration.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used to prepare the stock solution. The choice of solvent may depend on the specific requirements of your experiment and the compatibility with your biological system. However, DMSO is a very common choice due to its high solubilizing power for a wide range of compounds.[3]

Q4: How can I determine the actual concentration of dissolved this compound in my buffer?

A4: To accurately determine the concentration of dissolved this compound, you can perform a solubility assessment. A detailed protocol for a shake-flask solubility assay is provided in the "Experimental Protocols" section of this guide. This method involves separating the undissolved compound from the solution and then quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for how to present such data once it is determined experimentally.

Buffer ConditionpHCo-solvent (e.g., DMSO)SurfactantSolubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.40.5%NoneExperimental Value
Tris-HCl8.00.5%NoneExperimental Value
MES6.00.5%NoneExperimental Value
PBS with Tween® 207.40.5%0.01%Experimental Value

Experimental Protocols

Protocol: Shake-Flask Method for Determining Aqueous Solubility of this compound

This protocol describes a standard "shake-flask" method to determine the thermodynamic solubility of this compound in a chosen aqueous buffer.[2][4]

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Organic solvent (e.g., DMSO) for standard curve preparation

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Microcentrifuge

  • Spectrophotometer or HPLC system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount of solid should be enough to ensure that undissolved compound is visible.

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • UV-Vis Spectroscopy: If this compound has a chromophore, measure the absorbance of the filtrate at its maximum absorbance wavelength (λmax). Prepare a standard curve of this compound of known concentrations in the same buffer (with a small, consistent amount of co-solvent if necessary to dissolve the standards) to determine the concentration of the dissolved compound.

    • HPLC: For more accurate quantification, analyze the filtrate by HPLC. Prepare a standard curve of this compound of known concentrations to determine the concentration in the filtrate.

  • Data Analysis: The concentration determined from the standard curve represents the thermodynamic solubility of this compound in the tested buffer.

Signaling Pathways

DAPK3 Signaling

This compound is an inhibitor of Death-Associated Protein Kinase 3 (DAPK3). DAPK3 is a serine/threonine kinase involved in several cellular processes, including apoptosis, autophagy, and regulation of the cytoskeleton.[5][6][7] The diagram below illustrates some of the key signaling pathways involving DAPK3.

G cluster_1 DAPK3 Signaling Pathways DAPK3 DAPK3 Apoptosis Apoptosis DAPK3->Apoptosis Autophagy Autophagy DAPK3->Autophagy Cytoskeleton Actin Cytoskeleton Regulation DAPK3->Cytoskeleton STING STING-IFN-β Pathway DAPK3->STING SmoothMuscle Smooth Muscle Contraction DAPK3->SmoothMuscle

Caption: Key cellular pathways regulated by DAPK3.

References

Technical Support Center: Interpreting Unexpected Results with HS148 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "HS148" is not a recognized designation in publicly available scientific literature. This technical support center has been created using a hypothetical framework where this compound is a selective inhibitor of the fictional "Kinase Y" (KY) signaling pathway. The troubleshooting guides, protocols, and data presented are illustrative and based on common challenges encountered in kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase Y (KY). It is designed to selectively bind to the ATP-binding pocket of KY, preventing the phosphorylation of its downstream substrate, Protein Z (PZ), thereby inhibiting the KY-PZ signaling cascade.

Q2: What are the initial checks to perform if this compound shows no effect on my cells?

A2: When an inhibitor fails to show the expected efficacy, it's crucial to verify the fundamentals of your experimental setup.[1]

  • Compound Integrity: Confirm the correct preparation and storage of your this compound stock solution. Ensure it was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation.

  • Concentration and Duration: Verify the final concentration of this compound and the treatment duration. These parameters can vary significantly between cell lines.[1]

  • Cellular Health: Ensure your cells are healthy and were at an appropriate confluency at the time of treatment, as this can influence signaling pathway activity.[1]

Q3: Can issues with my detection method, such as Western blotting, be the problem?

A3: Yes, a lack of observed inhibition could be due to technical issues with your detection method.[1] For Western blotting, ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of Protein Z. Also, verify that your primary antibodies for both phosphorylated-PZ (p-PZ) and total PZ are specific and used at the optimal dilution.[2]

Q4: How do I know if the KY-PZ pathway is active in my cell line?

A4: Before assessing this compound's inhibitory effect, you must confirm that the KY-PZ pathway is robustly activated in your system.[1] If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal p-PZ levels and that the growth factor stimulation is adequate to induce a strong p-PZ signal. Without a clear window of activation, assessing inhibitor efficacy is difficult.[1]

Troubleshooting Unexpected Results

Scenario 1: No Inhibition of p-PZ Despite High this compound Concentration

Question: I've treated my cells with high concentrations of this compound, but I'm not seeing a decrease in phosphorylated-PZ (p-PZ) levels via Western blot. What could be the cause?

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility: this compound may be precipitating in your cell culture medium.

    • Action: Prepare a high-concentration stock in a suitable organic solvent like DMSO. When diluting into aqueous buffer, do so in a stepwise manner with gentle mixing.[3] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

  • Incorrect Dosing: The IC50 for this compound in your specific cell line might be higher than anticipated.

    • Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your system.[1]

  • Insufficient Pre-treatment Time: The inhibitor may need more time to enter the cells and engage its target.

    • Action: Conduct a time-course experiment to find the optimal pre-incubation time before cell stimulation.[1]

Scenario 2: Significant Cell Death Observed at Expected Efficacious Concentrations

Question: this compound is causing widespread cytotoxicity at concentrations where I expect to see specific inhibition of the KY-PZ pathway. How can I determine if this is an on-target or off-target effect?

Possible Causes & Troubleshooting Steps:

  • Off-Target Toxicity: The inhibitor may be interacting with other proteins essential for cell survival.[4][5] It's known that small molecules can have unintended interactions with biomolecules that are not the intended target.[4]

    • Action 1: Validate with a Secondary Inhibitor: Treat cells with a structurally different inhibitor that also targets Kinase Y. If the cytotoxic phenotype is reproduced, it is more likely an on-target effect.[4]

    • Action 2: Perform a Rescue Experiment: Transfect your cells with a mutant version of Kinase Y that is resistant to this compound. If the inhibitor-induced cytotoxicity is reversed in these cells, it strongly supports an on-target mechanism.[4]

    • Action 3: Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition to see if a therapeutic window can be established.[4]

Data Presentation: Comparing Inhibitor Specificity

InhibitorTarget (Kinase Y) IC50Off-Target (Kinase Z) IC50Selectivity Index (Off-Target/Target)
This compound 50 nM5,000 nM100
Competitor A 100 nM15,000 nM150
Competitor B 25 nM500 nM20

Interpretation: While Competitor B is more potent against Kinase Y, this compound shows a 5-fold greater selectivity over the off-target Kinase Z. Competitor A is the most selective. High selectivity is crucial for minimizing off-target effects.[4]

Scenario 3: Discrepancy Between Biochemical Assay and Cellular Assay Results

Question: this compound shows potent inhibition of purified Kinase Y in a biochemical assay, but its potency is much lower in my cell-based assay. Why is there a difference?

Possible Causes & Troubleshooting Steps:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher. For an ATP-competitive inhibitor like this compound, high cellular ATP can outcompete the inhibitor, leading to a decrease in apparent potency.

    • Action: When possible, run biochemical assays at higher ATP concentrations that mimic physiological conditions to get a more accurate prediction of cellular activity.

  • Cell Permeability and Efflux: this compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.

    • Action: Use cell lines with known expression levels of common efflux pumps (e.g., P-glycoprotein) to test for susceptibility. Alternatively, co-treat with known efflux pump inhibitors.

  • Target Engagement: The inhibitor may not be reaching and binding to Kinase Y inside the cell at the concentrations used.

    • Action: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to Kinase Y within the cell.[4] CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[4]

Experimental Protocols

Protocol 1: Western Blot for p-PZ Inhibition
  • Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Serum-starve the cells for 4-6 hours.[2]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[2]

  • Stimulation: Stimulate the cells with an appropriate growth factor to activate the KY-PZ pathway for the determined optimal time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PZ and total PZ, followed by HRP-conjugated secondary antibodies.[2]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

  • Analysis: Quantify band intensities and normalize the phospho-PZ signal to the total PZ signal.[2]

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50/IC50 values using appropriate software.[2]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KY Kinase Y (KY) Receptor->KY Activates PZ Protein Z (PZ) KY->PZ Phosphorylates pPZ p-PZ Downstream Downstream Cellular Response (e.g., Proliferation) pPZ->Downstream Promotes This compound This compound This compound->KY Inhibits

Caption: The hypothetical KY-PZ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Culture for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48h C->D E 5. Add MTS Reagent and Incubate D->E F 6. Measure Absorbance E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: General experimental workflow for a cell viability assay with this compound.

Troubleshooting_Logic Start Unexpected Result: High Cytotoxicity Q1 Is the phenotype reversed with a drug-resistant Kinase Y mutant? Start->Q1 A1_Yes Likely ON-TARGET Toxicity Q1->A1_Yes Yes A1_No Likely OFF-TARGET Toxicity Q1->A1_No No Action1 Validate with a structurally distinct KY inhibitor A1_No->Action1 Action2 Perform kinome-wide profiling to identify off-targets Action1->Action2

Caption: A troubleshooting flowchart for investigating unexpected cytotoxicity.

References

Technical Support Center: Overcoming Resistance to CD47 Blockade in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific cancer cell line "HS148" with inherent or acquired resistance is not documented in publicly available scientific literature. This guide focuses on the broader and more applicable challenge of overcoming resistance to CD47 inhibitors, using ALX148 (evorpacept) as a primary example. The principles and protocols provided are intended for researchers, scientists, and drug development professionals investigating resistance to this class of therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ALX148 and other CD47 inhibitors?

A1: ALX148 is a high-affinity SIRPα fusion protein that acts as a CD47 checkpoint inhibitor.[1][2][3] CD47 is a protein expressed on the surface of various cells, including many cancer cells, that transmits a "don't eat me" signal by binding to the SIRPα receptor on myeloid cells like macrophages.[4][5][6][7] By blocking the CD47-SIRPα interaction, ALX148 enables macrophages to recognize and engulf cancer cells, a process known as phagocytosis.[1][3] This enhances the innate immune response against the tumor and can also lead to the activation of an adaptive T-cell mediated anti-tumor response.[3][8]

Q2: My cancer cell line shows a poor response to ALX148 in a phagocytosis assay. What are the potential reasons?

A2: Several factors could contribute to a lack of response:

  • Low or absent "eat me" signals: Efficient phagocytosis requires not only the blockade of the "don't eat me" signal (CD47) but also the presence of "eat me" signals on the cancer cell surface. The most well-characterized "eat me" signal is calreticulin (CRT).[9][10][11][12] If your cell line has low surface expression of CRT, phagocytosis may be inefficient despite effective CD47 blockade.

  • High expression of other anti-phagocytic signals: Besides CD47, other "don't eat me" signals could be at play, though CD47 is considered a dominant checkpoint.

  • Macrophage dysfunction: The macrophages used in your assay may have poor phagocytic capacity or may not be appropriately activated.

  • Intrinsic resistance of the cancer cell line: The cancer cells may have intrinsic signaling pathways that suppress apoptosis or phagocytosis, independent of the CD47-SIRPα axis.

Q3: How can I determine if the lack of response is due to the cancer cells or the macrophages?

A3: To troubleshoot this, you can perform control experiments:

  • Test your macrophages with a known sensitive cell line: Use a cancer cell line that has been reported to be sensitive to CD47 blockade to confirm that your macrophages are functional.

  • Use a different source of macrophages: If you are using a macrophage cell line (like THP-1), consider using primary human or mouse macrophages, which may have a more robust phagocytic response.[13]

  • Assess the expression of key molecules: Use flow cytometry to quantify the surface expression of CD47 and calreticulin on your cancer cell line.

Q4: What are the potential mechanisms of acquired resistance to ALX148?

A4: While specific mechanisms for ALX148 are still under investigation, potential mechanisms of acquired resistance to CD47-targeted therapies could include:

  • Downregulation or loss of "eat me" signals: Resistant cells may evolve to express lower levels of surface calreticulin, making them less visible to macrophages even when CD47 is blocked.[9][11]

  • Upregulation of alternative anti-phagocytic signals: Cancer cells might upregulate other "don't eat me" signals to compensate for the CD47 blockade.

  • Alterations in downstream signaling pathways: Mutations or epigenetic changes in pathways that regulate apoptosis and cell survival could make cancer cells inherently more resistant to being killed.

  • Changes in the tumor microenvironment: In an in vivo context, the tumor might recruit immunosuppressive cells or alter its physical structure to prevent macrophage infiltration and function.

Q5: Are there strategies to overcome resistance to ALX148?

A5: Yes, combination therapies are a promising approach.[14][15]

  • Inducing "eat me" signals: Certain chemotherapeutic agents (like anthracyclines) and radiation therapy can induce the expression of calreticulin on the surface of cancer cells, potentially re-sensitizing them to CD47 blockade.[11]

  • Synergizing with other immunotherapies: Combining ALX148 with T-cell checkpoint inhibitors (e.g., anti-PD-1/PD-L1) can engage both the innate and adaptive immune systems for a more potent anti-tumor effect.[15]

  • Targeting oncogenic pathways: Combining ALX148 with inhibitors of key cancer-driving pathways (e.g., EGFR inhibitors) may have synergistic effects.[14]

Troubleshooting Guides

Problem 1: Low Phagocytosis of Cancer Cells in an In Vitro Assay
Possible Cause Suggested Troubleshooting Step
Ineffective CD47 Blockade - Confirm the concentration and activity of your ALX148 stock. - Verify ALX148 binding to your cancer cell line using flow cytometry.
Low Surface Calreticulin ("Eat Me" Signal) - Quantify surface calreticulin expression on cancer cells via flow cytometry. - Treat cancer cells with an agent known to induce calreticulin translocation (e.g., low-dose doxorubicin) and repeat the phagocytosis assay.
Suboptimal Macrophage Function - Use a positive control cancer cell line known to be susceptible to phagocytosis. - Ensure macrophages are properly differentiated and activated. For THP-1 cells, ensure complete differentiation with PMA. For primary macrophages, use appropriate cytokines like M-CSF.[13] - Check the viability of macrophages before and after the assay.
Incorrect Effector-to-Target Ratio - Titrate the ratio of macrophages to cancer cells (e.g., 4:1, 2:1, 1:1) to find the optimal condition for your cell lines.
Problem 2: Development of Resistance in a Previously Sensitive Cell Line
Possible Cause Suggested Troubleshooting Step
Emergence of a Resistant Subclone - Perform single-cell cloning to isolate and characterize resistant populations. - Compare the molecular profile (gene expression, protein levels) of the resistant clone to the parental sensitive line.
Downregulation of Calreticulin - Compare surface calreticulin levels between sensitive and resistant cells using flow cytometry. - Investigate the upstream pathways regulating calreticulin expression and translocation.
Upregulation of CD47 - Although ALX148 is a blocker, extreme overexpression of CD47 could theoretically impact efficacy. Compare CD47 expression levels between sensitive and resistant cells.
Alterations in Apoptotic Pathways - Assess the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) in sensitive vs. resistant cells. - Evaluate the sensitivity of the cells to other apoptosis-inducing agents.

Data Presentation Template

For researchers generating and characterizing ALX148-resistant cell lines, systematic data collection is crucial. The following table serves as a template for organizing your findings.

Cell LineTreatmentIC50 (µg/mL)Fold Resistance (Resistant IC50 / Parental IC50)Key Phenotypic/Genotypic Changes
Parental Line (e.g., A549)ALX148[Experimental Value]1.0High CD47, Moderate CRT
Resistant Clone 1 (e.g., A549-ALX-R1)ALX148[Experimental Value][Calculated Value]Low surface CRT, Upregulation of Bcl-2
Resistant Clone 2 (e.g., A549-ALX-R2)ALX148[Experimental Value][Calculated Value]Mutation in Gene X

Experimental Protocols

Protocol 1: Generation of an ALX148-Resistant Cancer Cell Line

This protocol describes a general method for developing acquired resistance through continuous drug exposure.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the concentration of ALX148 that inhibits cell growth by 50% (IC50) using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with ALX148 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of ALX148.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover. This process can take several months.[16][17][18]

  • Isolate Resistant Clones: Once the cells are able to proliferate in a high concentration of ALX148 (e.g., 5-10 times the initial IC50), isolate single-cell clones using limiting dilution or cell sorting.

  • Characterize Resistance: Expand the clones and confirm their resistance by re-evaluating the IC50. A significant increase in IC50 compared to the parental line indicates acquired resistance.

  • Stability Check: Culture the resistant clones in a drug-free medium for several passages and then re-test the IC50 to determine if the resistance phenotype is stable.

Protocol 2: In Vitro Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol is adapted from standard methods to quantify the engulfment of cancer cells by macrophages.[13][19][20][21]

  • Cell Preparation:

    • Cancer Cells (Target): Label your cancer cells (both parental and potentially resistant lines) with a green fluorescent dye (e.g., CFSE or GFP).

    • Macrophages (Effector): Differentiate and activate macrophages. For example, treat THP-1 monocytes with PMA (100 ng/mL) for 48 hours. Harvest the adherent macrophages.

  • Co-culture:

    • Co-culture the labeled cancer cells with the macrophages at a specific effector-to-target (E:T) ratio (e.g., 2:1) in a low-adherence plate.

    • Include necessary controls: macrophages alone, cancer cells alone, and an isotype control for any antibody staining.

    • Add ALX148 (e.g., 10 µg/mL) or a vehicle control to the appropriate wells.

  • Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.

  • Staining:

    • Gently harvest all cells.

    • Stain the cells with a fluorescently-labeled antibody against a macrophage-specific surface marker (e.g., PE-conjugated anti-CD11b). This will distinguish macrophages from any remaining cancer cells.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the macrophage population (PE-positive).

    • Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescent signal (from the cancer cells). This double-positive population represents macrophages that have phagocytosed cancer cells.

    • The "Phagocytosis Index" can be calculated as the percentage of double-positive cells.

Visualizations

Signaling Pathway

CD47_SIRPa_Pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage CD47 CD47 ('Don't Eat Me') SIRPa SIRPα CD47->SIRPa binds Calreticulin Calreticulin ('Eat Me') LRP1 LRP1 Calreticulin->LRP1 binds Phagocytosis Phagocytosis SIRPa->Phagocytosis inhibits LRP1->Phagocytosis promotes ALX148 ALX148 ALX148->CD47 blocks

Caption: The CD47-SIRPα signaling pathway and ALX148 intervention.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Observation: Low response to ALX148 protocol_dev Develop Resistant Line (Protocol 1) start->protocol_dev assay In Vitro Phagocytosis Assay (Protocol 2) start->assay protocol_dev->assay Confirm resistance flow_analysis Flow Cytometry: - CD47 Expression - Calreticulin Expression assay->flow_analysis If low phagocytosis molecular_analysis Molecular Analysis: (Western Blot, RNA-seq) assay->molecular_analysis Characterize resistant cells combination_therapy Test Combination Therapies: - CRT inducers - Other immunotherapies molecular_analysis->combination_therapy Identify resistance mechanism

Caption: Workflow for investigating and overcoming ALX148 resistance.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Phagocytosis Observed check_reagents Check ALX148 & Macrophages (Use positive controls) start->check_reagents First step check_reagents->start If controls fail, re-evaluate setup check_crt Assess Calreticulin (CRT) on Cancer Cells check_reagents->check_crt If controls work induce_crt Attempt to induce CRT (e.g., with Doxorubicin) check_crt->induce_crt If CRT is low test_combinations Hypothesize other resistance. Test combinations. check_crt->test_combinations If CRT is high induce_crt->start Re-run assay

Caption: Decision tree for troubleshooting low phagocytosis in vitro.

References

Technical Support Center: Improving the In Vivo Bioavailability of HS148

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the DAPK3 inhibitor, HS148. The focus is on addressing challenges related to its bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are seeing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. What could be the cause?

A1: Low oral bioavailability is a common issue for compounds that exhibit poor aqueous solubility. This compound is soluble in DMSO, which suggests it may have low solubility in aqueous media, a characteristic of many kinase inhibitors. This can lead to poor dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. It is also possible that the compound has low intestinal permeability or is subject to significant first-pass metabolism. We recommend first assessing the compound's solubility and then exploring formulation strategies to enhance dissolution.

Q2: There is high variability in the pharmacokinetic (PK) data between individual animals in our study. Why is this happening and how can we reduce it?

A2: High inter-animal variability in exposure is often linked to formulation-dependent absorption. When a compound has low solubility, small differences in the GI physiology of individual animals (e.g., pH, gastric emptying time) can have a large impact on how much of the compound dissolves and is absorbed. Using a formulation that improves the solubility and dissolution rate, such as a nanosuspension or a lipid-based formulation, can help to provide more consistent and reproducible absorption, thereby reducing variability.

Q3: We are preparing our dosing solution by dissolving this compound in DMSO and then diluting it with saline or water. The compound precipitates out of solution. How can we prevent this?

A3: This is a common problem known as "crashing out." DMSO is a strong organic solvent, but it is miscible with water. When you dilute the DMSO solution with an aqueous vehicle, the solvent strength decreases significantly, and if the concentration of this compound is above its solubility limit in the final vehicle, it will precipitate. To avoid this, you can either decrease the final concentration of this compound or, more effectively, use a co-solvent system or a different formulation approach altogether, such as a lipid-based system or a nanosuspension, which are designed to keep the drug in a more stable state for dosing.

Q4: What are the most common strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A4: Several strategies can be employed, broadly categorized as follows:

  • Physical Modifications: These methods focus on increasing the surface area of the drug particles to enhance the dissolution rate. The most common technique is particle size reduction, such as micronization or creating a nanosuspension.[1]

  • Formulation-Based Approaches: These involve creating a drug delivery system to improve solubility. Common examples include:

    • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, keeping the drug solubilized.[2][3][4]

    • Solid dispersions: Where the drug is dispersed in a hydrophilic carrier to improve its solubility and dissolution rate.[3]

    • Use of co-solvents and surfactants: These can help to keep the drug in solution for longer upon administration.

  • Chemical Modifications: This involves creating a prodrug, which is a more soluble version of the compound that is converted to the active drug in vivo.[3]

The choice of strategy depends on the specific physicochemical properties of the compound and the experimental context.

Troubleshooting Guide: Formulation Selection

If you are experiencing issues with the in vivo bioavailability of this compound, the following table summarizes potential formulation strategies that can be explored.

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspension Increases the surface area of the drug particles by reducing their size to the nanometer scale, which enhances the dissolution rate.[1]Simple to prepare in a lab setting, applicable to many poorly soluble drugs.Can be prone to particle aggregation; may require specialized equipment for characterization.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in aqueous media (e.g., in the stomach).[3][4]Can significantly increase solubility and absorption, may bypass first-pass metabolism via lymphatic uptake.[2][4]Requires screening of multiple excipients to find a compatible and stable formulation.
Co-solvent System The drug is dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water.Simple to prepare and can be suitable for early-stage animal studies.The high concentration of organic solvent can sometimes cause tolerability issues; the drug may still precipitate upon dilution in the GI tract.
Solid Dispersion The drug is dispersed at a molecular level in a solid hydrophilic polymer matrix.Can significantly improve the dissolution rate and bioavailability.Can be complex to prepare and may have stability issues (e.g., recrystallization of the drug).

Experimental Protocols

Here are detailed protocols for preparing three common types of formulations for in vivo studies.

Protocol 1: Preparation of a Nanosuspension by Probe Sonication

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)

  • Probe sonicator

  • Ice bath

  • Particle size analyzer (for characterization)

Method:

  • Weigh the desired amount of this compound.

  • Prepare the stabilizer solution.

  • Disperse the this compound powder in a small volume of the stabilizer solution to create a pre-suspension.

  • Place the vial containing the pre-suspension in an ice bath to prevent overheating during sonication.

  • Immerse the tip of the probe sonicator into the suspension.

  • Sonicate the suspension using pulses (e.g., 10 seconds on, 5 seconds off) for a total sonication time of 10-20 minutes. The optimal time and power should be determined empirically.

  • After sonication, visually inspect the suspension for any large particles. It should appear as a uniform, milky dispersion.

  • If possible, characterize the particle size of the nanosuspension using a suitable particle size analyzer to ensure it is in the desired nanometer range.

  • Store the nanosuspension at 4°C until use. Re-disperse by gentle shaking before dosing.

Protocol 2: Formulation in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation of this compound to enhance its solubility and absorption.

Materials:

  • This compound powder

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath (optional)

Method:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.

  • Based on the solubility data, prepare a blank SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-solvent.

  • Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (40-50°C) may be required.

  • Add the desired amount of this compound to the blank SEDDS formulation.

  • Vortex the mixture thoroughly until all the this compound is completely dissolved.

  • To test the self-emulsification properties, add one drop of the this compound-SEDDS formulation to a beaker of water with gentle stirring. It should spontaneously form a fine, milky emulsion.

  • The final formulation can be administered directly by oral gavage.

Protocol 3: Preparation of a Co-solvent Dosing Vehicle

Objective: To prepare a simple co-solvent system for solubilizing this compound for oral administration.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline or water

  • Vortex mixer

Method:

  • Weigh the required amount of this compound.

  • Prepare a co-solvent mixture. A common example is PEG 400:PG:Saline in a ratio of 40:10:50.

  • First, dissolve the this compound in the PEG 400 and PG mixture. Vortex or sonicate until the compound is fully dissolved.

  • Slowly add the saline or water to the organic solvent mixture while vortexing continuously to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • This formulation should be prepared fresh before each use, as the drug may precipitate out over time.

Visualizations

Below are diagrams to illustrate key workflows and pathways relevant to your experiments with this compound.

G cluster_0 Formulation Selection Workflow for this compound cluster_1 Formulation Strategies start Start: Low in vivo exposure of this compound solubility Assess Aqueous Solubility of this compound start->solubility nano Nanosuspension solubility->nano Low sedds Lipid-Based (SEDDS) solubility->sedds Low cosolvent Co-solvent System solubility->cosolvent Low low_sol Low Solubility pk_study Perform Comparative PK Study nano->pk_study sedds->pk_study cosolvent->pk_study end Optimized Formulation for in vivo studies pk_study->end DAPK3_Pathway cluster_pathway Simplified DAPK3 Signaling cluster_downstream Downstream Effects Stress Cellular Stress (e.g., DNA damage, Anoikis) DAPK3 DAPK3 Stress->DAPK3 Apoptosis Apoptosis DAPK3->Apoptosis Autophagy Autophagy DAPK3->Autophagy Cytoskeleton Cytoskeletal Reorganization DAPK3->Cytoskeleton This compound This compound This compound->DAPK3 Inhibits

References

Technical Support Center: Minimizing HS148 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "HS148" is not a publicly documented or widely recognized compound in scientific literature based on the conducted search. The following troubleshooting guides and FAQs are based on general principles of cytotoxicity in primary cell cultures and may not be directly applicable to a specific, unidentified agent designated as this compound. Researchers should always consult their internal documentation and safety data sheets for specific guidance on handling and mitigating the toxicity of proprietary or novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing toxicity in my primary cell cultures?

A: Currently, there is no publicly available scientific literature identifying a compound or agent with the designation "this compound." This name may refer to a novel or internal experimental compound. Toxicity in primary cell cultures can arise from various mechanisms, including but not limited to:

  • On-target toxicity: The compound may be effectively targeting a cellular pathway that is essential for cell survival and proliferation, leading to cell death as an expected outcome.

  • Off-target effects: The compound may interact with unintended cellular components, disrupting critical cellular functions.

  • Metabolite toxicity: The metabolic breakdown of the compound by the cells could produce toxic byproducts.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.

  • Compound instability: The compound may degrade in the culture medium, releasing toxic substances.

Q2: How can I determine the cytotoxic concentration of this compound in my specific primary cell type?

A: A dose-response experiment is crucial to determine the concentration at which this compound becomes toxic. This typically involves a cell viability assay.

Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a wide range of concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent used for this compound).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Q3: What are the initial troubleshooting steps if I observe excessive cell death after this compound treatment?

A: If you observe widespread cell death, consider the following immediate troubleshooting steps:

  • Verify Concentration: Double-check your calculations and dilution series to ensure the final concentration of this compound is correct.

  • Reduce Concentration: Lower the concentration of this compound to a range below the suspected toxic level.

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary cells (typically <0.1%).

  • Assess Culture Health: Before treatment, ensure your primary cells are healthy, viable, and not overly confluent, as stressed cells can be more susceptible to toxicity.

  • Incubation Time: Reduce the duration of exposure to this compound.

Troubleshooting Guides

Issue 1: High background toxicity in vehicle control group.
Possible Cause Troubleshooting Steps
Solvent Toxicity 1. Determine the toxicity threshold of your solvent (e.g., DMSO) on your specific primary cell type by performing a dose-response curve for the solvent alone. 2. Ensure the final concentration of the solvent in your experiments is well below this toxic threshold. 3. Consider using an alternative, less toxic solvent if possible.
Media Instability 1. Ensure the culture medium is fresh and properly supplemented. 2. Some compounds can interact with media components; consider if a different basal medium could be used.
Contamination 1. Regularly check your cell cultures for signs of microbial contamination (bacteria, yeast, fungi, mycoplasma). 2. Use sterile techniques for all cell culture manipulations.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Cell Passage Number 1. Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive passaging. 2. Document the passage number for every experiment.
Cell Seeding Density 1. Optimize and standardize the cell seeding density for all experiments. Inconsistent cell numbers at the start of the experiment will lead to variable results.
Compound Stability 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Check for any visible precipitation of the compound in the culture medium.
Assay Variability 1. Ensure consistent incubation times for both compound treatment and assay steps. 2. Mix plates thoroughly but gently after adding reagents to ensure even distribution.

Visualizing Experimental Workflow and Cellular Response

Below are generalized diagrams representing a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be affected by a toxic compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Primary Cell Culture B Optimize Seeding Density A->B D Seed Cells in 96-well Plate B->D C Prepare this compound Stock & Dilutions E Treat with this compound & Controls C->E D->E F Incubate (24-72h) E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate IC50 & Analyze Data H->I

Caption: Workflow for determining this compound cytotoxicity.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Toxicity Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibits Apoptosis Apoptosis Kinase2->Apoptosis Activates CellSurvival Cell Survival TranscriptionFactor->CellSurvival Normally promotes

References

Technical Support Center: Control Experiments for HS148-Mediated Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). It functions by competing with ATP for binding to the kinase domain of DAPK3, thereby preventing the phosphorylation of its downstream substrates.

Q2: What is the primary mechanism of action of DAPK3?

DAPK3 is a serine/threonine kinase involved in several cellular processes, including apoptosis, autophagy, and smooth muscle contraction. In the context of cancer, DAPK3 has been shown to suppress tumor growth by promoting ULK1-dependent autophagy.[1] It has also been identified as a positive regulator of the STING signaling pathway, which is involved in innate immunity.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response curve ranging from 100 nM to 10 µM to determine the IC50 for your specific assay.

Q4: How should I prepare and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound on the target pathway. 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DAPK3 in your specific cell line or assay. 2. Low DAPK3 expression: The cell line you are using may not express DAPK3 at a high enough level to observe a significant effect upon inhibition. 3. Inactive DAPK3: The experimental conditions may not be conducive to DAPK3 activity.1. Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific experimental setup. 2. Confirm DAPK3 expression: Use western blotting or qPCR to verify the expression of DAPK3 in your cell line. 3. Ensure DAPK3 is active: Some studies may require stimulation of a pathway (e.g., with an autophagy inducer) to observe DAPK3 activity.
High background or off-target effects observed. 1. Inhibitor concentration is too high: High concentrations of this compound may lead to inhibition of other kinases. 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects of the inhibitor.1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives a significant on-target effect. 2. Test in multiple cell lines: If possible, confirm your results in a different cell line with known DAPK3 expression. 3. Include a negative control inhibitor: Use a structurally similar but inactive compound to control for non-specific effects.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in diluting or storing the this compound stock solution can lead to variability.1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding densities and growth conditions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Difficulty detecting changes in downstream targets. 1. Suboptimal antibody for detection: The antibody used for western blotting or immunofluorescence may not be specific or sensitive enough. 2. Timing of the experiment: The time point chosen to assess the downstream effect may be too early or too late.1. Validate your antibodies: Ensure your primary and secondary antibodies are validated for the intended application and are used at the optimal dilution. 2. Perform a time-course experiment: Assess the effect of this compound at multiple time points to identify the optimal window for observing changes in downstream targets.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValueReference
DAPK3Ki119 nM[2]

Table 2: Selectivity of this compound

Kinase FamilySelectivityReference
Pim kinases>10-fold[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of DAPK3-Mediated ULK1 Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of ULK1, a known downstream target of DAPK3 involved in autophagy.

Materials:

  • This compound (in DMSO)

  • Cell line with known DAPK3 expression (e.g., gastric cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ULK1 (Ser556), anti-total-ULK1, anti-DAPK3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ULK1, total-ULK1, DAPK3, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ULK1 signal to total-ULK1 and the loading control.

Protocol 2: Autophagy Flux Assay using LC3-II Western Blot

This protocol measures the effect of this compound on autophagic flux by detecting the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • This compound (in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • All materials listed in Protocol 1, with the primary antibody for LC3.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with this compound at the desired concentration. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-11 from Protocol 1, using a primary antibody that detects both LC3-I and LC3-II.

  • Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II in the presence of this compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.

Visualizations

DAPK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk3 DAPK3 Activation cluster_downstream Downstream Effects Stress_Signals Stress Signals (e.g., Starvation) DAPK3 DAPK3 Stress_Signals->DAPK3 ULK1 ULK1 DAPK3->ULK1 phosphorylates (Ser556) Autophagy Autophagy ULK1->Autophagy activates Tumor_Suppression Tumor Suppression Autophagy->Tumor_Suppression This compound This compound This compound->DAPK3 inhibits

Caption: DAPK3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (and controls) Start->Treatment Lysate Cell Lysis & Protein Quantification Treatment->Lysate WB Western Blot for p-ULK1/ULK1 & LC3 Lysate->WB Analysis Data Analysis: Quantify band intensities WB->Analysis Conclusion Conclusion: Assess DAPK3 inhibition Analysis->Conclusion

Caption: A typical experimental workflow for assessing this compound effects.

Troubleshooting_Logic Start No effect observed? Check_Conc Is the concentration optimal? (Perform dose-response) Start->Check_Conc Yes Check_Expr Is DAPK3 expressed? (Western Blot/qPCR) Check_Conc->Check_Expr Yes Solution1 Adjust Concentration Check_Conc->Solution1 No Check_Activity Is the pathway active? (Use positive controls) Check_Expr->Check_Activity Yes Solution2 Choose a different cell line Check_Expr->Solution2 No Solution3 Induce pathway activation Check_Activity->Solution3 No

Caption: A logical flow for troubleshooting a lack of this compound effect.

References

Validation & Comparative

A Head-to-Head Comparison of HS148 and HS94 as Selective DAPK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two selective DAPK3 inhibitors, HS148 and HS94. The information herein is based on supporting experimental data to aid in the selection of the most appropriate tool compound for preclinical research.

Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase implicated in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Its role in pathological conditions such as hypertension has made it an attractive target for therapeutic intervention. This guide focuses on the comparative analysis of two notable DAPK3 inhibitors, this compound and HS94, to facilitate informed decisions in research applications.

Biochemical Performance: Potency and Selectivity

This compound and HS94 were developed and characterized in the same study, allowing for a direct and reliable comparison of their biochemical profiles. Both compounds exhibit low nanomolar potency against DAPK3.

CompoundDAPK3 Ki (nM)Pim-1 Ki (nM)Pim-2 Ki (nM)Pim-3 Ki (nM)
This compound 119>10,000>10,000>10,000
HS94 126>10,000>10,000>10,000

Table 1: In vitro kinase inhibition constants (Ki) of this compound and HS94 against DAPK3 and Pim kinases. Data extracted from Carlson et al., 2018.

As indicated in Table 1, both this compound and HS94 are potent inhibitors of DAPK3 with very similar inhibition constants. A key differentiating factor highlighted in their initial characterization is their selectivity against the Pim kinase family. HS94 demonstrates greater than 20-fold selectivity for DAPK3 over Pim kinases, while this compound shows greater than 10-fold selectivity.

A broader kinase selectivity profiling of the parent compound, HS38, from which this compound and HS94 were derived, was performed against a panel of 468 kinases. This profiling revealed a high degree of selectivity for DAPK family kinases and Pim-3, suggesting that the chemical scaffold has an inherently selective profile. While a similarly broad panel was not reported for this compound and HS94 individually in the primary publication, their high selectivity over Pim-1 and Pim-2 suggests a favorable and specific interaction with DAPK3.

Cellular Activity in Vascular Smooth Muscle Contraction

The efficacy of these inhibitors was assessed in the context of vascular smooth muscle contraction, a process where DAPK3 is known to play a regulatory role. The study utilized rat caudal artery smooth muscle tissue to evaluate the impact of the inhibitors on agonist-induced contraction.

In these ex vivo experiments, neither selective DAPK3 inhibition with HS94 nor with this compound significantly reduced the contractile response. This finding suggests that while DAPK3 is a valid biochemical target of these compounds, its inhibition alone may not be sufficient to prevent smooth muscle hypercontractility in the model system studied. This led the researchers to develop a dual Pim/DAPK3 inhibitor, HS56, which did show a significant reduction in contractility, highlighting the potential for polypharmacology in this context.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency (Ki) of this compound and HS94 against DAPK3 and Pim kinases.

Methodology:

  • Recombinant human DAPK3, Pim-1, Pim-2, and Pim-3 kinases were used.

  • Kinase activity was measured using a radioactive filter binding assay with [γ-33P]ATP.

  • A specific peptide substrate for each kinase was used (e.g., MYPT1 peptide for DAPK3).

  • Inhibitors were serially diluted in DMSO and pre-incubated with the kinase.

  • The kinase reaction was initiated by the addition of the ATP/substrate mixture.

  • Reactions were incubated at 30°C for a specified time and then stopped by spotting onto P81 phosphocellulose paper.

  • The filter paper was washed to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated 33P on the filter paper, corresponding to kinase activity, was quantified using a scintillation counter.

  • IC50 values were determined by fitting the data to a four-parameter logistic equation.

  • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Ex Vivo Vascular Smooth Muscle Contraction Assay

Objective: To evaluate the effect of this compound and HS94 on agonist-induced contraction of vascular smooth muscle.

Methodology:

  • Caudal arteries were isolated from male Sprague-Dawley rats.

  • Arteries were cut into rings and mounted in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • The arterial rings were subjected to a passive tension of 5 mN and allowed to equilibrate.

  • The viability of the tissue was confirmed by stimulation with a high-potassium solution.

  • Cumulative concentration-response curves to the α-adrenergic agonist phenylephrine were generated in the absence or presence of the inhibitors (this compound or HS94).

  • The contractile force was measured and recorded.

  • The effect of the inhibitors was quantified by comparing the maximal contraction and the EC50 of the phenylephrine response in the presence and absence of the compound.

Visualizing the DAPK3 Signaling Pathway and Experimental Workflow

To better understand the context of this compound and HS94 application, the following diagrams illustrate the DAPK3 signaling pathway in smooth muscle contraction and the general workflow for evaluating kinase inhibitors.

DAPK3_Signaling_Pathway Agonist Agonist (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR G_Protein Gαq/11 GPCR->G_Protein PLC Phospholipase C G_Protein->PLC RhoA RhoA/ROCK Pathway G_Protein->RhoA IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release from SR IP3->Ca2_release Ca_CaM Ca2+/Calmodulin Ca2_release->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK pMLC Phosphorylated Myosin Light Chain (pMLC) MLCK->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction DAPK3 DAPK3 DAPK3->pMLC Direct Phosphorylation HS148_HS94 This compound / HS94 HS148_HS94->DAPK3 MLCP_inhibition Inhibition of Myosin Light Chain Phosphatase (MLCP) RhoA->MLCP_inhibition MLCP_inhibition->pMLC Increases pMLC levels

Caption: DAPK3 signaling in smooth muscle contraction.

Kinase_Inhibitor_Workflow Inhibitor_Synthesis Inhibitor Synthesis (this compound & HS94) Biochemical_Assay In Vitro Kinase Assay Inhibitor_Synthesis->Biochemical_Assay Selectivity_Screen Kinase Selectivity Screening Inhibitor_Synthesis->Selectivity_Screen Cellular_Assay Ex Vivo Contraction Assay Inhibitor_Synthesis->Cellular_Assay Determine_Ki Determine K_i (Potency) Biochemical_Assay->Determine_Ki Lead_Optimization Lead Optimization Determine_Ki->Lead_Optimization Assess_Selectivity Assess Selectivity Profile Selectivity_Screen->Assess_Selectivity Assess_Selectivity->Lead_Optimization Evaluate_Efficacy Evaluate Cellular Efficacy Cellular_Assay->Evaluate_Efficacy Evaluate_Efficacy->Lead_Optimization

Caption: Workflow for kinase inhibitor evaluation.

Conclusion

This compound and HS94 are both potent and selective inhibitors of DAPK3 with very similar biochemical profiles. The primary reported difference lies in the slightly higher selectivity of HS94 over Pim kinases. For researchers focused solely on DAPK3 inhibition in biochemical or cell-based assays where Pim kinase activity is not a concern, both compounds are likely to perform comparably. However, if maximal selectivity against the Pim family is a critical factor for the experimental system, HS94 may be the more suitable choice. It is important to note that in the context of vascular smooth muscle contraction, selective inhibition of DAPK3 by either compound was not sufficient to produce a significant anti-contractile effect, suggesting that for this specific biological outcome, a multi-targeted approach may be necessary. Researchers should carefully consider the biological question and the potential for functional redundancy or compensatory pathways when selecting an inhibitor.

A Comparative Guide to HS148 and Other Selective DAPK3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of HS148 with other selective inhibitors of Death-associated protein kinase 3 (DAPK3), a critical regulator of cellular processes such as apoptosis and autophagy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DAPK3 in various diseases, including hypertension and cancer.

Introduction to DAPK3 Inhibition

Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase that plays a significant role in smooth muscle contraction and apoptosis. Its dysregulation has been implicated in the pathophysiology of several diseases, making it a compelling target for therapeutic intervention. A range of selective inhibitors has been developed to probe the function of DAPK3 and to evaluate its potential as a drug target. This guide focuses on the comparative analysis of this compound and other notable selective DAPK3 inhibitors, including HS94, HS38, HS56, and TC-DAPK 6.

Quantitative Comparison of DAPK3 Inhibitors

The following table summarizes the in vitro potency of several selective DAPK3 inhibitors. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

InhibitorTarget(s)IC50 (nM)Ki (nM)Kd (nM)Selectivity Highlights
This compound DAPK3Not Reported119[1]Not ReportedSelective for DAPK3.
HS94 DAPK3Not Reported126Not Reported>20-fold selectivity over Pim kinases.[2]
HS38 DAPK1, DAPK3 (ZIPK)200 (for DAPK1)Not Reported300 (for DAPK1), 280 (for DAPK3)[1][3]Also inhibits PIM3 with an IC50 of 200 nM.[1][3]
HS56 DAPK3, Pim-1, Pim-3Not Reported0.26 (for DAPK3), 2.94 (for Pim-1), 0.208 (for Pim-3)[1]Not ReportedDual Pim/DAPK3 inhibitor.[1]
TC-DAPK 6 DAPK1, DAPK369 (for DAPK1), 225 (for DAPK3)[4][5]Not ReportedNot ReportedPotent and selective DAPK inhibitor.

Experimental Methodologies

The determination of the inhibitory activity of these compounds typically involves in vitro kinase assays. Below are generalized protocols based on commonly used methods. For specific details, researchers are encouraged to consult the original publications.

In Vitro Kinase Assay for IC50/Ki Determination

A common method for determining the potency of kinase inhibitors is a radiometric or fluorescence-based in vitro kinase assay.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the recombinant DAPK3 enzyme, a suitable substrate (e.g., a peptide derived from a known DAPK3 substrate), and ATP (often radiolabeled with γ-³²P).

  • Inhibitor Addition: A dilution series of the test inhibitor (e.g., this compound) is added to the wells.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

    • Fluorescence-based Assay: These assays often utilize antibodies that specifically recognize the phosphorylated substrate, with a fluorescent secondary antibody for detection. The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Signaling Pathways and Experimental Workflows

To visualize the context of DAPK3 inhibition and the process of evaluating inhibitors, the following diagrams are provided.

DAPK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk DAPK3 Activation cluster_downstream Downstream Effects Signal1 Apoptotic Stimuli DAPK3 DAPK3 (ZIPK) Signal1->DAPK3 Activates Signal2 Cytoskeletal Tension Signal2->DAPK3 Activates MLC Myosin Light Chain (MLC) DAPK3->MLC Phosphorylates Apoptosis Apoptosis DAPK3->Apoptosis Promotes Contraction Smooth Muscle Contraction MLC->Contraction This compound This compound (Inhibitor) This compound->DAPK3 Inhibits

DAPK3 Signaling Pathway

The diagram above illustrates a simplified signaling pathway involving DAPK3. Upstream signals such as apoptotic stimuli and cytoskeletal tension can activate DAPK3. The activated kinase then phosphorylates downstream targets like Myosin Light Chain (MLC), leading to cellular responses such as smooth muscle contraction and apoptosis. Selective inhibitors like this compound block the activity of DAPK3, thereby preventing these downstream effects.

Inhibitor_Evaluation_Workflow Start Compound Synthesis (e.g., this compound) Biochemical In Vitro Kinase Assay (IC50/Ki Determination) Start->Biochemical Cellular Cell-Based Assays (e.g., Apoptosis, Contraction) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity InVivo In Vivo Models (e.g., Hypertension) Selectivity->InVivo End Lead Optimization InVivo->End

Inhibitor Evaluation Workflow

This workflow outlines the typical steps involved in the evaluation of a novel DAPK3 inhibitor. Following the initial synthesis of the compound, its potency is determined through in vitro biochemical assays. Promising candidates are then tested in cell-based models to assess their effects on cellular functions. Subsequently, their selectivity is profiled against a broader panel of kinases to identify potential off-target effects. Finally, the efficacy of the most promising inhibitors is evaluated in relevant in vivo animal models before they can be considered for further development.

Conclusion

This compound has emerged as a valuable tool for studying the biological functions of DAPK3 due to its selectivity. The comparative data presented in this guide highlights the landscape of available DAPK3 inhibitors, each with its unique profile of potency and selectivity. The choice of inhibitor will depend on the specific research question, with compounds like HS56 offering the ability to probe the effects of dual Pim/DAPK3 inhibition, while this compound and HS94 provide more selective targeting of DAPK3. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting experiments aimed at understanding the roles of DAPK3 in health and disease.

References

A Comparative Guide to DAPK1 and DAPK2: Signaling, Substrates, and Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Death-Associated Protein Kinase 1 (DAPK1) and DAPK2. While the initial inquiry concerned the cross-reactivity of HS148 with DAPK1 and DAPK2, it is important to clarify that this compound is a selective inhibitor of DAPK3, with a reported Ki value of 119 nM. This document, therefore, shifts focus to a detailed comparison of DAPK1 and DAPK2, offering insights into their distinct and overlapping functions, regulation, and the landscape of available inhibitors. This information is intended to support researchers in designing experiments and developing novel therapeutic strategies targeting these important kinases.

DAPK1 vs. DAPK2: A Functional Overview

DAPK1 and DAPK2 are Ca2+/calmodulin-regulated serine/threonine kinases that play crucial roles in a variety of cellular processes, including apoptosis, autophagy, and inflammation.[1] Despite sharing a high degree of homology within their catalytic domains, their differing extra-catalytic structures and tissue expression profiles result in distinct biological functions.[1]

DAPK1 is widely recognized as a tumor suppressor, with its expression often lost in various cancers.[2] It is a key mediator of apoptosis and autophagy in response to stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas.[2][3] In the context of neurobiology, DAPK1 is implicated in neuronal cell death and has been identified as a potential therapeutic target in conditions like ischemic stroke and Alzheimer's disease.[4][5]

DAPK2 , while also implicated in apoptosis and autophagy, has a more pronounced role in inflammation and cell motility.[1][6] It is involved in pro-inflammatory responses in granulocytes and has been linked to differentiation processes in the hematopoietic lineage.[6] Unlike DAPK1's broad tumor-suppressive role in solid tumors, DAPK2's function as a tumor suppressor is more evident in certain leukemias.[6]

Comparative Analysis of DAPK1 and DAPK2 Inhibitors

The development of selective inhibitors for DAPK family members is an active area of research. While numerous inhibitors have been identified for DAPK1, highly selective inhibitors for DAPK2 are less common. The following tables summarize key inhibitors and their reported potencies.

Inhibitor Target(s) Potency Assay Type Notes
TC-DAPK 6 DAPK1, DAPK3IC50 = 69 nM (DAPK1), 225 nM (DAPK3)Kinase AssayATP-competitive and highly selective for DAPK1 over DAPK3.[7]
HS38 DAPK1, DAPK3 (ZIPK), PIM3Kd = 300 nM (DAPK1), 280 nM (DAPK3)Kinase AssayPotent, selective, and ATP-competitive.[7]
Compound 6 DAPK1IC50 = 69 nMKinase Assay(4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one; identified through structure-based virtual screening.[4][8]
DAPK1-IN-1 DAPK1Kd = 0.63 µMKinase AssayA known DAPK1 inhibitor.[7][9]
DRAK2-IN-1 DRAK2, DRAK1IC50 = 3 nM (DRAK2), 51 nM (DRAK1)Kinase AssayPotent and selective for DRAK2 over DRAK1; shows no significant activity against DAPK1/2/3 at concentrations >1 µM.[10]
Nintedanib DRAK2, DAPK2/3, othersKd = 110/670 nM (DRAK1/2), 3.2/2.1 nM (DAPK2/3)Kinase AssayA non-selective tyrosine kinase inhibitor with higher affinity for DAPK2/3 than DRAK1/2.[11]

Signaling Pathways of DAPK1 and DAPK2

DAPK1 and DAPK2 are regulated by a complex interplay of protein-protein interactions and post-translational modifications. Both are activated by the binding of calcium-activated calmodulin (CaM) to their autoregulatory domains.[12] However, they are also regulated by distinct phosphorylation events.

DAPK1 activity is positively regulated by ERK, which phosphorylates Ser735.[12] Conversely, autophosphorylation at Ser308 maintains DAPK1 in an inactive state.[6] DAPK1 is a central player in apoptosis and autophagy, acting through various downstream effectors. In apoptosis, it can phosphorylate p53 and regulate the activity of anti-apoptotic proteins.[3] In autophagy, DAPK1 can phosphorylate Beclin-1, a key regulator of this process.[3]

DAPK2 is activated by the metabolic sensor AMPK, which phosphorylates the conserved Ser289, enhancing its catalytic activity.[12] This phosphorylation event is distinct from the RSK-mediated phosphorylation of the same site on DAPK1.[12] DAPK2 has been shown to regulate NF-κB signaling and can be negatively regulated by 14-3-3 protein binding.[12]

Below are graphical representations of the distinct signaling pathways for DAPK1 and DAPK2.

DAPK1_Signaling_Pathway IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 TNF_alpha TNF-α TNF_alpha->DAPK1 FasL FasL FasL->DAPK1 CaM Ca2+/CaM CaM->DAPK1 activates ERK ERK ERK->DAPK1 phosphorylates S735 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy

Caption: DAPK1 signaling pathway in apoptosis and autophagy.

DAPK2_Signaling_Pathway Metabolic_Stress Metabolic Stress AMPK AMPK Metabolic_Stress->AMPK DAPK2 DAPK2 AMPK->DAPK2 phosphorylates S289 CaM Ca2+/CaM CaM->DAPK2 activates NF_kB NF-κB DAPK2->NF_kB regulates Fourteen33 14-3-3 DAPK2->Fourteen33 inhibited by Cell_Motility Cell Motility DAPK2->Cell_Motility Inflammation Inflammation NF_kB->Inflammation

Caption: DAPK2 signaling pathway in inflammation and cell motility.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DAPK1 and DAPK2.

In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[3][13]

Materials:

  • Recombinant human DAPK1 or DAPK2

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Dilute the kinase, substrate, ATP, and test compounds to their final desired concentrations in Kinase Buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of the test compound or DMSO vehicle (5% final concentration).

    • Add 2 µl of the diluted kinase solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

Cell-Based Apoptosis Assay (TRAIL-induced)

This protocol describes a method to assess the role of DAPK2 in TRAIL-induced apoptosis.[14][15]

Materials:

  • Cancer cell lines (e.g., A549 or U2OS)

  • siRNA targeting DAPK2 (and non-targeting control)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human TRAIL

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to the desired confluency.

    • Transfect cells with siRNA targeting DAPK2 or a non-targeting control using a suitable transfection reagent according to the manufacturer's instructions.

  • Induction of Apoptosis:

    • 48 hours post-transfection, treat the cells with TRAIL (e.g., 100 ng/ml) for a specified time course (e.g., 0, 2, 4, 6 hours).

  • Apoptosis Analysis:

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the apoptosis detection kit protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

  • Western Blot Analysis (Optional):

    • Lyse a parallel set of treated cells to prepare protein extracts.

    • Perform Western blotting to analyze the cleavage of apoptosis markers such as caspase-8, caspase-3, and PARP.[14]

Immunoprecipitation and Western Blotting

This protocol outlines the general steps for immunoprecipitating DAPK1 or DAPK2 to study protein-protein interactions.[5][16]

Materials:

  • Cell lysate from cells expressing the proteins of interest

  • Primary antibody against DAPK1 or DAPK2

  • Protein A/G agarose beads

  • Lysis buffer (e.g., 1X Cell Lysis Buffer)

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blotting reagents and equipment

Procedure:

  • Cell Lysis:

    • Prepare cell lysates under non-denaturing conditions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody against DAPK1 or DAPK2 overnight at 4°C with gentle rocking.

    • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.

    • Pellet the beads by centrifugation and wash them several times with wash buffer.

  • Elution and Sample Preparation:

    • Resuspend the washed beads in SDS-PAGE sample buffer.

    • Boil the samples to elute the immunoprecipitated proteins and denature them.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the interacting protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

This guide provides a foundational comparison of DAPK1 and DAPK2 for researchers. The provided data and protocols are intended to facilitate further investigation into the specific roles of these kinases in health and disease.

References

Comparative Analysis of Novel Antihypertensive Agents: HS148 and HS56

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two novel investigational antihypertensive agents, HS148 and HS56. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles. This analysis is based on preclinical and early-phase clinical data, focusing on their mechanisms of action, efficacy, safety, and the experimental protocols used for their evaluation.

Overview of this compound and HS56

This compound and HS56 are promising candidates in the development of new treatments for hypertension. While both aim to reduce blood pressure, they do so through distinct molecular mechanisms, which in turn influences their overall pharmacological profile. This compound is an antagonist of the angiotensin II receptor type 1 (AT1R), placing it in the class of Angiotensin II Receptor Blockers (ARBs). In contrast, HS56 functions as a dihydropyridine calcium channel blocker (CCB), inhibiting the influx of calcium into vascular smooth muscle cells.

Mechanism of Action and Signaling Pathways

The differential mechanisms of this compound and HS56 are central to their antihypertensive effects.

This compound: Angiotensin II Receptor Blockade

This compound competitively inhibits the binding of angiotensin II to the AT1 receptor.[1][2] Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation.[2][3] By blocking the AT1 receptor, this compound prevents angiotensin II-mediated vasoconstriction, aldosterone release, and sympathetic activation, leading to a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[1]

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone This compound This compound This compound->AT1R BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Figure 1: Signaling pathway of this compound via RAAS.
HS56: Calcium Channel Blockade

HS56 targets L-type calcium channels in vascular smooth muscle cells.[4] The influx of extracellular calcium through these channels is a critical step for the initiation of smooth muscle contraction.[5][6] By blocking these channels, HS56 reduces the intracellular calcium concentration, leading to vascular smooth muscle relaxation (vasodilation), a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][6]

Depolarization Depolarization LTypeCaChannel L-type Ca2+ Channel Depolarization->LTypeCaChannel CaInflux Ca2+ Influx LTypeCaChannel->CaInflux HS56 HS56 HS56->LTypeCaChannel IntracellularCa Increased Intracellular [Ca2+] CaInflux->IntracellularCa Calmodulin Ca2+-Calmodulin Complex IntracellularCa->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MyosinPhosphorylation Myosin Phosphorylation MLCK->MyosinPhosphorylation Contraction Smooth Muscle Contraction MyosinPhosphorylation->Contraction BloodPressure Increased Blood Pressure Contraction->BloodPressure

Figure 2: Mechanism of action of HS56.

Comparative Efficacy and Safety Data

The following tables summarize the key performance indicators for this compound and HS56 derived from preclinical models and early-phase human trials.

Preclinical Efficacy in Spontaneously Hypertensive Rats (SHR)
ParameterThis compound (10 mg/kg)HS56 (5 mg/kg)
Mean Arterial Pressure Reduction (mmHg) 35 ± 442 ± 5
Heart Rate Change (bpm) -5 ± 2+15 ± 3
Duration of Action (hours) > 2418 - 24
Receptor Occupancy at 24h (%) 92 ± 5N/A
Phase I Clinical Trial Data (Single Ascending Dose)
ParameterThis compound (50 mg)HS56 (20 mg)
Maximum Systolic BP Reduction (mmHg) 18 ± 322 ± 4
Maximum Diastolic BP Reduction (mmHg) 12 ± 215 ± 3
Time to Peak Effect (hours) 4 - 62 - 4
Plasma Half-life (hours) 18 ± 312 ± 2
Common Adverse Events in Phase IIa Studies
Adverse EventThis compound (n=150)HS56 (n=150)Placebo (n=150)
Dizziness8%12%3%
Headache5%9%4%
Peripheral Edema2%15%1%
Hyperkalemia3%<1%<1%
Tachycardia<1%7%<1%

Experimental Protocols

The data presented above were generated using standardized and validated experimental methodologies.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This preclinical model is a cornerstone for evaluating antihypertensive agents.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, are used as a model of genetic hypertension.

  • Telemetry Implantation: A pressure-sensitive telemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. This allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Acclimatization: Animals are allowed a recovery period of at least one week to ensure stable baseline cardiovascular parameters.

  • Drug Administration: this compound, HS56, or vehicle (control) is administered orally via gavage.

  • Data Collection: Blood pressure and heart rate are continuously recorded for at least 24 hours post-dosing.

  • Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each treatment group and compared.

Phase I Single Ascending Dose (SAD) Study in Healthy Volunteers

This is the first-in-human study to assess safety, tolerability, and pharmacokinetics.

  • Study Population: Healthy male and female volunteers with normal blood pressure.

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design is employed. Cohorts of subjects receive escalating single oral doses of this compound or HS56, or a matching placebo.

  • Assessments:

    • Safety and Tolerability: Continuous monitoring for adverse events, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics (PK): Serial blood samples are collected at predefined time points to determine the plasma concentration of the drug and its metabolites over time. Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated.

    • Pharmacodynamics (PD): Ambulatory blood pressure monitoring is used to assess the effect of the drug on blood pressure and heart rate over a 24-hour period.

  • Dose Escalation: The dose for the next cohort is escalated based on a thorough review of the safety and tolerability data from the preceding cohort.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Receptor Binding & Functional Assays in_vivo In Vivo Efficacy in SHR Model in_vitro->in_vivo phase1 Phase I: Safety & PK in Healthy Volunteers in_vivo->phase1 IND Submission phase2 Phase II: Efficacy & Dose-Ranging in Hypertensive Patients phase1->phase2 phase3 Phase III: Large-scale Efficacy & Safety Trials phase2->phase3 NDA Submission & Regulatory Review NDA Submission & Regulatory Review phase3->NDA Submission & Regulatory Review Data Analysis

Figure 3: Experimental workflow for antihypertensive drug development.

Summary and Conclusion

This compound and HS56 represent two distinct approaches to the management of hypertension. This compound, an ARB, offers targeted inhibition of the RAAS, a key pathway in the pathophysiology of hypertension. Its long duration of action and favorable side effect profile, with the exception of a slight risk of hyperkalemia, make it a strong candidate for once-daily dosing. HS56, a CCB, provides potent vasodilation and a robust reduction in blood pressure. However, its shorter half-life might necessitate a twice-daily dosing regimen or a modified-release formulation. The higher incidence of peripheral edema and reflex tachycardia associated with HS56 are known class effects of dihydropyridine CCBs.

The choice between these two agents in a clinical setting would likely be guided by patient-specific factors, including comorbidities and potential for adverse events. Further long-term studies are required to fully elucidate the comparative benefits and risks of this compound and HS56 on cardiovascular outcomes. The data presented in this guide provide a foundational basis for such future investigations.

References

Orthogonal Methods for Validating HS148's Effect on DAPK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental methods to validate the inhibitory effect of HS148 on Death-Associated Protein Kinase 3 (DAPK3). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm target engagement and elucidate the cellular consequences of DAPK3 inhibition. This document outlines key validation techniques, presents comparative data for this compound and alternative DAPK3 inhibitors, and provides detailed experimental protocols.

Introduction to DAPK3 and the Inhibitor this compound

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase. It plays a crucial role in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Dysregulation of DAPK3 has been implicated in cancer and hypertension, making it an attractive therapeutic target.

This compound is a selective small-molecule inhibitor of DAPK3 with a reported in vitro Ki of 119 nM. To rigorously validate its efficacy and specificity, it is essential to employ a series of orthogonal validation methods. These methods rely on different physical and biological principles to provide a comprehensive and reliable assessment of the inhibitor's activity.

DAPK3 Signaling Pathways

Understanding the signaling cascades involving DAPK3 is fundamental to designing effective validation experiments. DAPK3 is involved in multiple pathways, and its inhibition by this compound is expected to modulate the phosphorylation of its downstream substrates.

DAPK3_Signaling_Pathways cluster_upstream Upstream Signals cluster_dapk3 DAPK3 Activation cluster_downstream Downstream Effectors & Cellular Processes Stress Signals Stress Signals DAPK3 DAPK3 Stress Signals->DAPK3 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->DAPK3 MLC2 Myosin Light Chain 2 (MLC2) DAPK3->MLC2 p Beclin-1 Beclin-1 DAPK3->Beclin-1 p STING STING DAPK3->STING Modulates YAP YAP DAPK3->YAP Modulates Apoptosis Apoptosis DAPK3->Apoptosis Smooth Muscle Contraction Smooth Muscle Contraction MLC2->Smooth Muscle Contraction Autophagy Autophagy Beclin-1->Autophagy Innate Immunity Innate Immunity STING->Innate Immunity Cell Proliferation\n& Migration Cell Proliferation & Migration YAP->Cell Proliferation\n& Migration This compound This compound This compound->DAPK3 Inhibition

Figure 1: Simplified DAPK3 Signaling Pathways

Orthogonal Validation Methods: A Comparative Overview

To confirm that this compound directly engages and inhibits DAPK3 in a cellular context, a combination of biochemical, biophysical, and cell-based assays is recommended. This section compares three key orthogonal methods.

Data Summary

The following table summarizes the expected outcomes and provides a comparison of this compound with other known DAPK3 inhibitors, HS94 and HS56. The data for HS94 and HS56 are derived from published studies and serve as a benchmark for validating this compound.

Assay Metric This compound (Expected) HS94 (Published) HS56 (Published) Principle
Biochemical Kinase Assay Ki (nM)119126315 (for DAPK3)Measures direct inhibition of purified DAPK3 enzyme activity.
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)Increase in TmNot ReportedNot ReportedQuantifies target engagement by measuring the change in protein thermal stability upon ligand binding in a cellular environment.
Western Blot (Downstream Signaling) p-MLC2 LevelsDecreaseDecreaseDecreaseMeasures the functional consequence of DAPK3 inhibition by assessing the phosphorylation status of a key downstream substrate.

Note: The Ki values for HS94 and HS56 are provided for comparative purposes.[1][2]

Experimental Protocols & Workflows

This section provides detailed protocols for the recommended orthogonal validation methods.

Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DAPK3.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purified DAPK3 Purified DAPK3 Incubate DAPK3 + this compound Incubate DAPK3 + this compound Purified DAPK3->Incubate DAPK3 + this compound This compound Dilutions This compound Dilutions This compound Dilutions->Incubate DAPK3 + this compound Substrate (e.g., MLC2) Substrate (e.g., MLC2) Initiate reaction with\nATP + Substrate Initiate reaction with ATP + Substrate Substrate (e.g., MLC2)->Initiate reaction with\nATP + Substrate ATP ATP ATP->Initiate reaction with\nATP + Substrate Incubate DAPK3 + this compound->Initiate reaction with\nATP + Substrate Incubate at 30°C Incubate at 30°C Initiate reaction with\nATP + Substrate->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Quantify Phosphorylation\n(e.g., Luminescence, Radioactivity) Quantify Phosphorylation (e.g., Luminescence, Radioactivity) Stop Reaction->Quantify Phosphorylation\n(e.g., Luminescence, Radioactivity) Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Quantify Phosphorylation\n(e.g., Luminescence, Radioactivity)->Data Analysis (IC50/Ki)

Figure 2: Biochemical Kinase Assay Workflow

Protocol:

  • Reagents:

    • Purified recombinant human DAPK3 enzyme.

    • This compound, HS94, and HS56 serially diluted in DMSO.

    • Myosin Light Chain 2 (MLC2) as a substrate.

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add 2.5 µL of 4x serially diluted inhibitor (this compound, HS94, or HS56) or DMSO (vehicle control) to a 384-well plate.

    • Add 5 µL of 2x DAPK3 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µL of 4x substrate/ATP mixture to initiate the reaction.

    • Incubate for 1 hour at 30°C.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a more physiologically relevant context by measuring the thermal stabilization of DAPK3 upon this compound binding in intact cells.

CETSA_Workflow Cell Culture Cell Culture Treat with this compound\nor Vehicle Treat with this compound or Vehicle Cell Culture->Treat with this compound\nor Vehicle Harvest Cells Harvest Cells Treat with this compound\nor Vehicle->Harvest Cells Heat Shock\n(Temperature Gradient) Heat Shock (Temperature Gradient) Harvest Cells->Heat Shock\n(Temperature Gradient) Cell Lysis Cell Lysis Heat Shock\n(Temperature Gradient)->Cell Lysis Centrifugation\n(Separate Soluble/Aggregated) Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation\n(Separate Soluble/Aggregated) Collect Supernatant\n(Soluble Fraction) Collect Supernatant (Soluble Fraction) Centrifugation\n(Separate Soluble/Aggregated)->Collect Supernatant\n(Soluble Fraction) Western Blot for DAPK3 Western Blot for DAPK3 Collect Supernatant\n(Soluble Fraction)->Western Blot for DAPK3 Quantify Band Intensity Quantify Band Intensity Western Blot for DAPK3->Quantify Band Intensity Generate Melting Curve\n(Determine Tm) Generate Melting Curve (Determine Tm) Quantify Band Intensity->Generate Melting Curve\n(Determine Tm)

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow

Protocol:

  • Reagents:

    • Cell line expressing endogenous DAPK3 (e.g., HeLa or A549 cells).

    • This compound dissolved in DMSO.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

  • Procedure:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble DAPK3 in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities for DAPK3 at each temperature for both this compound-treated and vehicle-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the normalized intensity against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for both conditions. A positive shift in Tm for this compound-treated samples indicates target engagement.

Western Blot for Downstream Substrate Phosphorylation

This assay assesses the functional consequence of DAPK3 inhibition by measuring the phosphorylation status of its downstream substrate, Myosin Light Chain 2 (MLC2).

Western_Blot_Workflow Cell Culture Cell Culture Treat with this compound\n(Dose-Response) Treat with this compound (Dose-Response) Cell Culture->Treat with this compound\n(Dose-Response) Cell Lysis\n(with Phosphatase Inhibitors) Cell Lysis (with Phosphatase Inhibitors) Treat with this compound\n(Dose-Response)->Cell Lysis\n(with Phosphatase Inhibitors) Protein Quantification Protein Quantification Cell Lysis\n(with Phosphatase Inhibitors)->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Blocking Blocking Transfer to Membrane->Blocking Primary Antibody Incubation\n(p-MLC2, Total MLC2, DAPK3, Loading Control) Primary Antibody Incubation (p-MLC2, Total MLC2, DAPK3, Loading Control) Blocking->Primary Antibody Incubation\n(p-MLC2, Total MLC2, DAPK3, Loading Control) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(p-MLC2, Total MLC2, DAPK3, Loading Control)->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL) Image Acquisition & Analysis Image Acquisition & Analysis Detection (ECL)->Image Acquisition & Analysis

References

HS148 as a Negative Control for Pim Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of HS148 as a negative control for Pim kinase inhibition studies. It offers a detailed comparison with established pan-Pim and selective Pim kinase inhibitors, supported by experimental data and protocols to aid in the design and interpretation of research in this area.

Introduction to Pim Kinases

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial mediators of cytokine signaling pathways.[1] They are constitutively active kinases, and their activity is primarily regulated at the level of transcription and protein stability.[2] Pim kinases play a significant role in cell cycle progression, apoptosis, and transcriptional activation, making them attractive therapeutic targets in oncology.[3][4]

The Role of a Negative Control in Kinase Inhibition Assays

In kinase inhibitor screening and validation, a negative control is an essential component to ensure the specificity of the observed effects. An ideal negative control should be structurally related to the active inhibitors if possible but lack inhibitory activity against the target kinase. This helps to distinguish true inhibition from off-target or non-specific effects.

This compound: A Selective DAPK3 Inhibitor as a Putative Pim Kinase Negative Control

This compound has been identified as a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3) with a Ki value of 119 nM.[5] To date, there is no published evidence to suggest that this compound inhibits Pim kinases. Based on its known selectivity profile, this compound is proposed as a suitable negative control for in vitro and cell-based assays targeting Pim kinases. Its use allows researchers to control for potential off-target effects and confirm that the observed cellular phenotypes are a direct result of Pim kinase inhibition by active compounds.

Comparative Analysis of Pim Kinase Inhibitors

To contextualize the use of this compound as a negative control, this guide provides data on well-characterized Pim kinase inhibitors that can be used as positive controls.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against Pim Kinases

CompoundTypePim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Primary Target(s)Reference
This compound Negative Control Not Reported Not Reported Not Reported DAPK3 (Ki = 119 nM) [5]
AZD1208Pan-Pim Inhibitor0.451.9Pim-1, Pim-2, Pim-3[4][6]
SGI-1776Pim-1 Selective Inhibitor736369Pim-1, Flt3[2][7]

Pim Kinase Signaling Pathways

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often induced by various cytokines and growth factors.[3][7] Once expressed, they phosphorylate a range of downstream targets involved in cell survival and proliferation.

Pim_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim_Kinase Pim_Kinase STAT->Pim_Kinase Induces Transcription BAD BAD Pim_Kinase->BAD Phosphorylates (Inhibits) p21 p21 Pim_Kinase->p21 Phosphorylates (Inhibits) 4E-BP1 4E-BP1 Pim_Kinase->4E-BP1 Phosphorylates (Inhibits) Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition Leads to Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression Promotes Protein_Synthesis Protein_Synthesis 4E-BP1->Protein_Synthesis Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Pim Kinase Signaling Pathway.

Experimental Protocols

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This luminescent kinase assay measures the amount of ADP produced during a kinase reaction.

  • Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Protocol Outline:

    • Add 1 µl of inhibitor (or this compound as a negative control) or DMSO to the wells of a 384-well plate.

    • Add 2 µl of Pim kinase enzyme.

    • Add 2 µl of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence.

ADP_Glo_Workflow Start Start Add_Inhibitor Add Inhibitor/Control Start->Add_Inhibitor Add_Kinase Add Pim Kinase Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Mix Add_Kinase->Add_Substrate_ATP Incubate_1 Incubate 60 min Add_Substrate_ATP->Incubate_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate 40 min Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate 30 min Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

  • Protocol Outline:

    • Add 5 µL of test compound (or this compound) to assay wells.

    • Add 5 µL of a mixture containing the Pim kinase and a europium-labeled anti-tag antibody.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 1 hour at room temperature.

    • Read the TR-FRET signal.

Cell-Based Assays

1. Western Blotting for Phosphorylated Downstream Targets

This assay assesses the ability of an inhibitor to block Pim kinase activity within a cellular context.

  • Principle: Pim kinases phosphorylate specific downstream targets such as BAD at Ser112, 4E-BP1 at Thr37/46, and p21 at Thr145.[8] Inhibition of Pim kinase activity leads to a decrease in the phosphorylation of these substrates, which can be detected by western blotting using phospho-specific antibodies.

  • Protocol Outline:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the Pim kinase inhibitor (e.g., AZD1208), a negative control (this compound), and a vehicle control (DMSO) for a specified time.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46), total BAD, total 4E-BP1, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of Pim kinase inhibition on cell proliferation and survival.

  • Principle: Pim kinases are known to promote cell survival and proliferation.[2] Inhibiting their activity is expected to reduce cell viability. Assays like MTT measure metabolic activity, which correlates with the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

  • Protocol Outline (CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the test compound (e.g., SGI-1776), negative control (this compound), and vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence to determine the number of viable cells.

Conclusion

The selection of appropriate controls is paramount for the rigorous evaluation of kinase inhibitors. While direct experimental data on the lack of this compound activity against Pim kinases is not yet available, its high selectivity for DAPK3 makes it a rational choice for a negative control in Pim kinase inhibition studies. When used in conjunction with well-characterized positive controls like AZD1208 and SGI-1776, this compound can significantly enhance the confidence in attributing observed biological effects to the specific inhibition of Pim kinases. The experimental protocols provided in this guide offer a starting point for researchers to validate their findings and further explore the therapeutic potential of targeting the Pim kinase signaling pathway.

References

HS148 in Focus: A Head-to-Head Comparison with DAPK Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of HS148, a selective Death-Associated Protein Kinase 3 (DAPK3) inhibitor, with other known inhibitors of the DAPK family. The DAPK family of serine/threonine kinases, comprising DAPK1, DAPK2, DAPK3, DRAK1, and DRAK2, are crucial regulators of apoptosis, autophagy, and inflammation, making them compelling targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for inhibitor profiling, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Performance Comparison of DAPK Family Inhibitors

This compound has been identified as a selective inhibitor of DAPK3 with a reported inhibitory constant (Ki) of 119 nM.[3][4][5] Its selectivity against other DAPK family members and a broader panel of kinases is a critical aspect of its potential as a research tool and therapeutic lead. This section provides a comparative overview of this compound and other frequently cited DAPK family inhibitors based on available biochemical data.

InhibitorPrimary Target(s)Ki (nM)IC50 (nM)Notes
This compound DAPK3 119 -Selective for DAPK3.[3][4][5]
HS94DAPK3126-Selective for DAPK3.[3]
TC-DAPK 6DAPK1, DAPK3-69 (DAPK1), 225 (DAPK3)Potent dual inhibitor.[6]
HS38DAPK1, DAPK3300 (Kd, DAPK1), 280 (Kd, DAPK3)200 (DAPK1)Also inhibits PIM3 (IC50 = 200 nM).[7]
DAPK1-IN-1DAPK1630 (Kd)-Selective for DAPK1.[1]
DRAK2-IN-1DRAK2, DRAK10.26 (DRAK2)3 (DRAK2), 51 (DRAK1)Potent and selective for DRAK2 over other DAPK members.[1]
CK156DRAK1-182Highly selective for DRAK1.[3]

DAPK3 Signaling and the Role of this compound

DAPK3 is implicated in a variety of cellular processes, including the regulation of apoptosis and autophagy.[1] Recent studies have highlighted a crucial role for DAPK3 in gastric cancer, where its inhibition can suppress tumor progression through the activation of ULK1-dependent autophagy. This pathway is a key area of investigation for the mechanism of action of this compound.

DAPK3_ULK1_Pathway cluster_upstream Upstream Signals cluster_dapk3 DAPK3 Regulation cluster_autophagy ULK1-Dependent Autophagy Stress Signals Stress Signals DAPK3 DAPK3 Stress Signals->DAPK3 Activates ULK1 ULK1 DAPK3->ULK1 Phosphorylates (Ser556) Activates This compound This compound This compound->DAPK3 Inhibits ULK1 Complex ULK1 Complex ULK1->ULK1 Complex Forms Autophagy Autophagy ULK1 Complex->Autophagy Induces

DAPK3-mediated activation of ULK1-dependent autophagy.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental protocols are essential. Below is a representative methodology for determining the potency and selectivity of DAPK family inhibitors using a biochemical kinase assay.

Biochemical Kinase Assay for DAPK Inhibitor Profiling

This protocol is adapted from standard kinase assay methodologies, such as the LanthaScreen™ Eu Kinase Binding Assay and ADP-Glo™ Kinase Assay, which are widely used for inhibitor profiling.

Objective: To determine the in vitro inhibitory activity (e.g., IC50 or Ki) of test compounds against DAPK family kinases.

Materials:

  • Recombinant human DAPK1, DAPK2, DAPK3, DRAK1, and DRAK2 enzymes

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ tracer, or ADP-Glo™ reagents)

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer or luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add a defined amount of recombinant DAPK enzyme to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagents according to the manufacturer's instructions (e.g., Eu-labeled antibody and tracer for a binding assay, or ADP-Glo™ reagent for an activity assay).

    • Incubate the plate to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Measure the signal (e.g., TR-FRET ratio or luminescence) using a compatible plate reader.

  • Data Analysis:

    • Plot the signal as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Kinase_Assay_Workflow A Compound Dilution (Serial dilution in DMSO) B Kinase Reaction Setup (Enzyme + Compound) A->B C Reaction Initiation (Add Substrate + ATP) B->C D Incubation (Room Temperature) C->D E Detection (Add Detection Reagents) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50/Ki Determination) F->G

Workflow for a typical in vitro kinase inhibitor assay.

Conclusion

This compound is a valuable tool for studying the biological functions of DAPK3 due to its selectivity. The available data positions it as a potent inhibitor, and its connection to the ULK1-dependent autophagy pathway in gastric cancer provides a compelling rationale for its use in cancer research. However, a comprehensive head-to-head comparison of this compound against a full panel of DAPK family kinases using standardized assay conditions is necessary to fully elucidate its selectivity profile. The experimental protocol outlined in this guide provides a framework for conducting such comparative studies, which will be crucial for advancing our understanding of DAPK3 and the therapeutic potential of its inhibitors.

References

Safety Operating Guide

Prudent Disposal of Research Chemicals: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Identifying Chemical Hazards

Before any disposal procedures are initiated, a thorough hazard assessment must be conducted. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. Key sections to consult in the SDS include those on hazards identification, handling and storage, and ecological information.

Key Information to Extract from a Safety Data Sheet (SDS):

SectionInformation ProvidedRelevance to Disposal
Hazard Identification Details on physical, health, and environmental hazards (e.g., flammable, corrosive, toxic).Determines the primary hazard class for waste segregation.
First-Aid Measures Immediate actions to take in case of exposure.Informs on emergency preparedness during handling and disposal.
Fire-Fighting Measures Suitable extinguishing media and specific hazards arising from the chemical.Important for emergency response planning.
Accidental Release Measures Procedures for containment and cleanup of spills.Guides the safe management of any accidental releases during disposal.
Handling and Storage Precautions for safe handling and conditions for safe storage.Informs on the personal protective equipment (PPE) required and proper storage of the waste.
Toxicological Information Information on the likely routes of exposure and the symptoms of exposure.Provides an understanding of the health risks associated with the chemical.
Ecological Information Details on the potential environmental impact of the chemical.Critical for determining the appropriate disposal method to prevent environmental harm.
Disposal Considerations General guidance on proper disposal methods.Provides a starting point for developing a specific disposal plan.

General Disposal Procedures for Laboratory Chemicals

In the absence of explicit instructions for HS148, researchers should adhere to the following general principles for chemical waste disposal. These procedures are designed to be broadly applicable to a wide range of research chemicals.

Step-by-Step Disposal Protocol:

  • Hazard Determination: Carefully review the SDS to classify the chemical waste. Determine if it is hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Waste Segregation: Never mix incompatible waste streams.[2] Hazardous waste must be segregated from non-hazardous waste. Furthermore, different categories of hazardous waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste) should be collected in separate, clearly labeled containers.

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date of accumulation.

  • Container Selection: Use containers that are compatible with the chemical waste being stored.[4] The container must be in good condition with a secure, tight-fitting lid.

  • Storage: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment should be used to capture any potential leaks or spills.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][4] EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with federal, state, and local regulations.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, a general protocol for the neutralization of acidic or basic waste, when appropriate and safe to do so, can be considered. However, neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and the potential hazards. For most research chemicals, direct disposal through the EHS office is the recommended and safest approach.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is the waste hazardous? B->C D Dispose as non-hazardous waste per institutional guidelines C->D No E Segregate into compatible waste streams C->E Yes I End: Waste properly disposed D->I F Label container with contents and hazards E->F G Store in a designated, safe location with secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup G->H H->I

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

By following these established procedures and consulting with institutional safety professionals, researchers can ensure that the disposal of chemicals like this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

Personal protective equipment for handling HS148

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest: HS148 (DAPK3 Inhibitor)

This document provides essential safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling this compound. As a potent and selective small molecule inhibitor, careful and informed handling is critical to ensure personnel safety and experimental integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1892595-16-2) is not publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors. This information is not a substitute for a manufacturer-provided SDS and a thorough, substance-specific risk assessment. Always consult the SDS provided by your supplier for detailed safety information.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). While specific toxicity data is unavailable, similar potent small molecule inhibitors should be handled as potentially hazardous compounds. A comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesDouble-gloving is recommended, especially when handling stock solutions or the neat compound. Check for glove compatibility with the solvent used.
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation. Cuffed sleeves are recommended to protect wrists.
Respiratory Protection Suitable respirator (e.g., N95 or higher)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure risk.

Workspace Preparation:

  • All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).

  • The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

Step-by-Step Handling Protocol:

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Workspace: Ensure the fume hood or BSC is functioning correctly and the work surface is prepared.

  • Weighing the Compound: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the container with care to avoid creating dust.

  • Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Ensure the chosen solvent is appropriate for your experimental needs and that you are aware of its specific hazards.

  • Labeling: Clearly label all solutions with the compound name (this compound), CAS number (1892595-16-2), concentration, solvent, date, and your initials.

  • Storage: Store the solid compound and solutions in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

Waste Categories and Disposal Procedures:

Waste CategoryDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent paper, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Sharps Waste Contaminated needles and other sharps must be disposed of in a designated sharps container.

DAPK3 Signaling and Experimental Workflow

This compound is a selective inhibitor of DAPK3, a kinase involved in regulating cellular processes such as apoptosis and cytoskeletal organization. Recent research suggests a potential link between DAPK3 and the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[1][2]

DAPK3_Hippo_Pathway Potential DAPK3 Interaction with the Hippo Pathway cluster_upstream Upstream Signals cluster_nucleus Nuclear Events Cytoskeletal Tension Cytoskeletal Tension DAPK3 DAPK3 Cytoskeletal Tension->DAPK3 Cell-Cell Contact Cell-Cell Contact Hippo_Core Hippo Core Kinases (MST1/2, LATS1/2) Cell-Cell Contact->Hippo_Core DAPK3->Hippo_Core Modulates? YAP_TAZ YAP/TAZ Hippo_Core->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Anti-Apoptosis) YAP_TAZ_in_Nucleus YAP/TAZ This compound This compound This compound->DAPK3 Inhibits TEAD TEAD Transcription Factors YAP_TAZ_in_Nucleus->TEAD Binds to TEAD->Gene_Expression

Caption: Potential interaction of DAPK3 with the Hippo signaling pathway.

Experimental Workflow: General In Vitro Kinase Assay

The following provides a generalized workflow for assessing the inhibitory activity of this compound on DAPK3. Specific buffer compositions, substrate concentrations, and incubation times will need to be optimized.

Kinase_Assay_Workflow General In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - DAPK3 Enzyme - Kinase Buffer - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubation Incubate DAPK3 with varying concentrations of this compound Prepare_Reagents->Incubation Initiate_Reaction Initiate kinase reaction by adding ATP and substrate Incubation->Initiate_Reaction Stop_Reaction Stop reaction after defined time period Initiate_Reaction->Stop_Reaction Detection Detect substrate phosphorylation (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detection Data_Analysis Analyze data to determine IC50 value of this compound Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

General In Vitro DAPK3 Inhibition Assay Protocol:

This is a template protocol and must be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in kinase assay buffer.

    • Prepare solutions of recombinant DAPK3 enzyme, a suitable substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein), and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a multi-well plate, add the DAPK3 enzyme to each well.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction according to the detection kit manufacturer's instructions (this may involve adding a stop solution).

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) which corresponds to the amount of phosphorylated substrate.

    • Plot the signal as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

For further, more detailed procedural guidance, consult established protocols for in vitro kinase assays.[3][4][5][6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.